cis-(-)-Paroxetine Hydrochloride
Beschreibung
BenchChem offers high-quality cis-(-)-Paroxetine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-(-)-Paroxetine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
105813-04-5 |
|---|---|
Molekularformel |
C19H21ClFNO3 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChI-Schlüssel |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Isomerische SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Molecular mechanism of action of cis-(-)-paroxetine hydrochloride
An In-Depth Technical Guide to the Molecular Mechanism of Action of cis-(-)-Paroxetine Hydrochloride
Abstract
Cis-(-)-paroxetine hydrochloride is a potent and highly selective serotonin reuptake inhibitor (SSRI) that stands as a cornerstone in the pharmacological treatment of major depressive disorder and other neuropsychiatric conditions. Its therapeutic efficacy is fundamentally rooted in its high-affinity interaction with the presynaptic serotonin transporter (SERT). This guide provides a detailed examination of the molecular mechanisms underpinning paroxetine's action, moving from its primary interaction at the transporter to the subsequent cascade of neuroadaptive changes. We will dissect the structural basis for its potent inhibition, detail the experimental methodologies required to validate its activity, explore its downstream signaling consequences, and touch upon its clinically relevant off-target interactions. This document is designed to serve as a comprehensive technical resource, blending established knowledge with insights from recent structural and functional studies to provide a holistic view of paroxetine's molecular pharmacology.
Introduction: The Serotonergic Synapse and the Role of SERT
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating mood, cognition, sleep, and appetite[1]. The precise control of serotonergic signaling is maintained, in large part, by the serotonin transporter (SERT), a member of the neurotransmitter-sodium-symporter (NSS) family[2]. Located on the presynaptic neuron, SERT functions to clear 5-HT from the synaptic cleft, thereby terminating its signal. This reuptake mechanism is a primary site of action for many antidepressant medications[3][4][5]. By inhibiting SERT, these drugs increase the concentration and residence time of 5-HT in the synapse, enhancing its action on postsynaptic receptors[3][6][7]. Paroxetine is distinguished among SSRIs for its exceptionally high binding affinity and potent inhibition of SERT[1][2].
Primary Mechanism of Action: High-Affinity Inhibition of the Serotonin Transporter (SERT)
The principal therapeutic action of paroxetine is the direct blockade of SERT[6][7]. This interaction is characterized by high potency and selectivity, which dictates its clinical profile.
Binding to the Central (S1) Site and Transporter Selectivity
Paroxetine binds with picomolar affinity to the central, or S1, substrate-binding site of SERT, directly competing with serotonin[2][8][9][10]. This binding event physically occludes the transporter, preventing the reuptake of serotonin into the presynaptic terminal[8]. Paroxetine's clinical efficacy and side-effect profile are heavily influenced by its selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). At standard clinical doses, its action is overwhelmingly SERT-specific[7][11]. However, at higher doses (≥40 mg/day), it can exhibit significant NET inhibition[2][11].
| Transporter | Paroxetine Binding Affinity (Kі) | Reference |
| Serotonin Transporter (SERT) | ~70.2 pM | [2] |
| Norepinephrine Transporter (NET) | ~40.0 nM | [2] |
| Dopamine Transporter (DAT) | ~490.0 nM | [2] |
Structural Basis of High-Affinity Binding
Recent advancements in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented insight into the paroxetine-SERT complex[1][5]. These studies confirm that paroxetine lodges deep within the central S1 binding pocket, which is formed by transmembrane helices 1, 3, 6, 8, and 10[8].
Paroxetine binds in a specific orientation, often referred to as the "ABC pose"[1][9]. In this conformation:
-
The piperidine ring occupies subsite A, where its secondary amine forms a critical salt bridge with Asp98[9].
This precise fit, stabilized by a network of hydrogen bonds and van der Waals interactions with key residues such as Tyr95, Asp98, and Ala169, is the structural determinant of its high affinity[1][9][10]. By binding in this manner, paroxetine locks the transporter in an outward-open conformation , preventing the conformational changes necessary for serotonin translocation across the membrane[1][5][9][12].
Caption: Paroxetine binding within the SERT S1 site.
Allosteric Modulation
In addition to its primary (orthosteric) binding, paroxetine can exert allosteric effects on SERT. It can bind to a low-affinity allosteric site that modulates the binding of other ligands at the primary site[2][13][14]. This effect, while less pronounced than that observed with escitalopram, can influence the kinetics of ligand association and dissociation, potentially contributing to its overall pharmacological profile[13][15].
Methodologies for Characterizing Paroxetine-SERT Interaction
The high-affinity interaction of paroxetine with SERT can be quantitatively characterized through well-established in vitro assays. These protocols serve as a self-validating system to confirm potency and selectivity.
Experimental Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kі) of paroxetine by measuring its ability to compete with a radiolabeled ligand for binding to SERT.
Objective: To calculate the inhibitor constant (Kі) of paroxetine at the human serotonin transporter.
Materials:
-
Membrane preparation from HEK-293 cells stably expressing hSERT.
-
Radioligand: [³H]citalopram (or other suitable SERT ligand) with known Kᴅ.
-
Unlabeled Paroxetine HCl.
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: 10 µM Fluoxetine.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Step-by-Step Methodology:
-
Prepare Reagents: Thaw hSERT membrane preparations on ice. Prepare serial dilutions of unlabeled paroxetine in assay buffer. Prepare radioligand solution at a final concentration near its Kᴅ.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]citalopram, 150 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL 10 µM Fluoxetine, 50 µL [³H]citalopram, 150 µL membrane preparation.
-
Competition: 50 µL of each paroxetine dilution, 50 µL [³H]citalopram, 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium[16].
-
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) to separate bound from free radioligand. Wash filters 3-4 times with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of paroxetine to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of paroxetine that inhibits 50% of specific binding).
-
Calculate the Kі using the Cheng-Prusoff equation: Kі = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of radioligand used and Kᴅ is its dissociation constant.
-
Caption: Workflow for Radioligand Competition Binding Assay.
Experimental Protocol: [³H]5-HT Reuptake Inhibition Assay
This functional assay measures paroxetine's ability to inhibit the transport of serotonin into cells or synaptosomes, providing a functional potency (IC₅₀) value.
Objective: To determine the IC₅₀ of paroxetine for the inhibition of serotonin transport.
Materials:
-
HEK-293 cells expressing hSERT (or rat brain synaptosomes).
-
[³H]5-HT (radiolabeled serotonin).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Unlabeled Paroxetine HCl.
-
Terminating agent (e.g., excess cold 5-HT or a potent inhibitor like citalopram for non-specific uptake).
Step-by-Step Methodology:
-
Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and allow them to adhere overnight[17].
-
Pre-incubation: Wash cells with KRH buffer. Pre-incubate the cells for 15-20 minutes at 37°C with various concentrations of paroxetine[18].
-
Initiate Uptake: Add a fixed concentration of [³H]5-HT (typically near the Kᴍ for transport) to each well to initiate the uptake reaction[17].
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The timing must be within the linear phase of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]5-HT[17].
-
Cell Lysis & Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify intracellular radioactivity.
-
Data Analysis: Determine the amount of [³H]5-HT uptake at each paroxetine concentration. Plot percent inhibition of uptake versus log concentration of paroxetine and fit with non-linear regression to determine the IC₅₀ value.
Downstream Neuroadaptive Consequences of Chronic Administration
The therapeutic effects of paroxetine are not immediate, typically requiring several weeks of consistent use[3]. This delay is attributed to a series of neuroadaptive changes that occur downstream of the initial SERT blockade.
Autoreceptor Desensitization
Acutely, the rise in synaptic 5-HT caused by paroxetine activates presynaptic 5-HT₁ₐ and 5-HT₁ₑ autoreceptors. This serves as a negative feedback mechanism, reducing neuronal firing and 5-HT synthesis, which initially counteracts the effect of reuptake inhibition. However, with chronic treatment, these autoreceptors become desensitized or down-regulated[11][19][20]. This desensitization lifts the "brake" on the serotonergic neuron, leading to a restoration of neuronal firing and a sustained increase in serotonin release into the now-blocked synapse, a state believed to be essential for its antidepressant effect.
Caption: Acute vs. Chronic effects on serotonergic neurons.
Alterations in Gene Expression
Chronic paroxetine administration induces changes in the expression of numerous genes, contributing to long-term neuronal plasticity. A key target is the Brain-Derived Neurotrophic Factor (BDNF) . Studies have shown that paroxetine can rapidly increase BDNF mRNA and protein expression in glial cells, and neuronal BDNF upregulation is considered a crucial factor for antidepressant efficacy[21]. Other studies using transcriptome profiling have identified that paroxetine alters genes involved in neuropeptide signaling, synaptic transmission, and the regulation of glucocorticoid secretion, highlighting a broad impact on cellular function[22].
Off-Target Molecular Interactions
While highly selective for SERT, paroxetine is not devoid of other molecular interactions, some of which may contribute to its therapeutic effects or side-effect profile.
Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)
Paroxetine has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors[23][24][25]. This action is independent of its effect on SERT. By inhibiting GRK2, paroxetine can prevent β-adrenergic receptor desensitization, an effect that has been shown to enhance cardiac contractility in animal models of heart failure[23][26]. This mechanism provides a molecular link to some of paroxetine's cardiovascular effects.
Ion Channel Modulation
At concentrations higher than those typically required for SERT inhibition, paroxetine can interact with various voltage-gated ion channels. It has been shown to block Kv1.5 potassium channels and Naᵥ1.5 cardiac sodium channels[27][28][29]. These interactions are generally not considered part of its primary therapeutic mechanism but may become relevant in cases of overdose or in patients with pre-existing cardiac conditions.
| Off-Target | Effect | Potency (IC₅₀) | Reference |
| GRK2 | Inhibition | ~1.4 µM | [26] |
| Naᵥ1.5 Sodium Channel | Inhibition | ~6.8 µM | [28] |
| Kv1.5 Potassium Channel | Inhibition | ~4.1 µM | [27] |
Conclusion
The molecular mechanism of cis-(-)-paroxetine hydrochloride is a multi-layered process centered on its potent and selective inhibition of the serotonin transporter. Its high-affinity binding to the central S1 site, locking SERT in an outward-open conformation, is the primary event that initiates a cascade of downstream effects. The therapeutic response is ultimately shaped by long-term neuroadaptations, including the desensitization of presynaptic autoreceptors and alterations in gene expression that promote neuronal plasticity. Furthermore, off-target interactions with molecules like GRK2 and various ion channels add another layer of complexity to its pharmacological profile. A thorough understanding of these intricate mechanisms is paramount for the rational use of paroxetine and for the development of next-generation therapeutics with improved efficacy and safety.
References
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. [Link]
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. OSTI.GOV. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Paroxetine Hydrochloride? Patsnap Synapse. [Link]
-
Le, J. K., & G. P. Schumann-Bard. (2023). Paroxetine. StatPearls - NCBI Bookshelf. [Link]
-
Mortensen, O. V., et al. (2017). Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers. PubMed. [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of Paroxetine Hydrochloride in the context of Paxil CR therapy? R Discovery. [Link]
-
Mortensen, O. V., et al. (2017). Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers. ACS Publications. [Link]
-
FDA. (n.d.). Paxil CR (paroxetine hydrochloride) Controlled-Release Tablets. accessdata.fda.gov. [Link]
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PubMed. [Link]
-
ResearchGate. (n.d.). Effects of Paroxetine on the Desensitization of 5-HT 1A and 5-HT 1B Receptors. ResearchGate. [Link]
-
Marcinkowska, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]
-
Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
-
Schumacher, S. M., et al. (2017). Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling. PMC - PubMed Central. [Link]
-
Slack, R. D., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PMC - PubMed Central. [Link]
-
S-M. Lu, et al. (2005). Paroxetine is effective in desensitizing 5-HT1A receptor function in adult offspring exposed prenatally to cocaine. PubMed. [Link]
-
Schumacher, S. M., et al. (2017). Impact of paroxetine on proximal β-adrenergic receptor signaling. PubMed - NIH. [Link]
-
ResearchGate. (n.d.). Effect of paroxetine treatment on gene expression in the placenta. ResearchGate. [Link]
-
Warrington, S. J., & Y. Lewis. (1992). Cardiovascular effects of antidepressants: studies of paroxetine in healthy men and depressed patients. PubMed. [Link]
-
V. M. T. T. Angelucci, F., et al. (2010). Paroxetine rapidly modulates the expression of brain-derived neurotrophic factor mRNA and protein in a human glioblastoma-astrocytoma cell line. PubMed. [Link]
-
El Mansari, M., et al. (2006). Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. International Journal of Neuropsychopharmacology. [Link]
-
Babar, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
-
Darwish, I. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]
-
Anacker, C., et al. (2021). A distinct transcriptional signature of antidepressant response in hippocampal dentate gyrus granule cells. PMC. [Link]
-
J. F. G. D. P. G. E. D. R. H. C. T. A. T. D. A. D. C. S. A. G. G. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. PMC. [Link]
-
The Walter Group. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Walter Group. [Link]
-
ResearchGate. (n.d.). Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility. ResearchGate. [Link]
-
Lee, H. A., et al. (2015). Blockade of Kv1.5 by paroxetine, an antidepressant drug. KoreaMed Synapse. [Link]
-
de Boer, M., et al. (2023). The Antidepressant Paroxetine Reduces the Cardiac Sodium Current. MDPI. [Link]
-
ResearchGate. (n.d.). Allosteric potencies for R-citalopram and (+)paroxetine at association rates for hSERT and the listed antidepressants. ResearchGate. [Link]
-
de Boer, M., et al. (2025). The Antidepressant Paroxetine Reduces the Cardiac Sodium Current. ResearchGate. [Link]
-
El Mansari, M., et al. (2007). Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. PubMed. [Link]
-
Marcinkowska, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC. [Link]
-
Owens, M. J. (2003). Neuropharmacology of paroxetine. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and structural investigation of the paroxetine-human serotonin transporter complex (Journal Article) | OSTI.GOV [osti.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Paroxetine is effective in desensitizing 5-HT1A receptor function in adult offspring exposed prenatally to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Paroxetine rapidly modulates the expression of brain-derived neurotrophic factor mRNA and protein in a human glioblastoma-astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A distinct transcriptional signature of antidepressant response in hippocampal dentate gyrus granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impact of paroxetine on proximal β-adrenergic receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. KoreaMed Synapse [synapse.koreamed.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Thermodynamic Architecture of Paroxetine Hydrochloride: A Guide to Polymorph Stability and Conversion
Executive Technical Synthesis
In the landscape of solid-state pharmaceuticals, Paroxetine Hydrochloride (HCl) represents a classic case of solvation-driven polymorphism . Unlike enantiotropic systems where temperature dictates stability, the Paroxetine HCl system is governed primarily by water activity (
The commercial viability of Paroxetine HCl hinges on the distinction between Form I (Hemihydrate) and Form II (Anhydrate) . While Form II offers higher aqueous solubility—theoretically enhancing bioavailability—it is thermodynamically metastable at ambient conditions. It exhibits a high propensity for conversion to Form I upon exposure to moisture or mechanical stress (e.g., tableting).[1] This guide dissects the thermodynamic properties, conversion kinetics, and characterization protocols required to master this polymorphic landscape.[1]
Part 1: The Polymorphic Landscape
The two primary forms differ not just in solvation but in their thermodynamic energy floors.[1] Form I is the "energy sink" of the system under ambient conditions.
Comparative Physicochemical Profile[2][3][4][5]
| Property | Form I (Hemihydrate) | Form II (Anhydrate) |
| Stoichiometry | ||
| Thermodynamic Status | Stable (at ambient T & RH) | Metastable (Hygroscopic) |
| Crystal Habit | Block-like / Prismatic | Needle-like / Aggregates |
| Aqueous Solubility | ~5.4 mg/mL (Lower) | Significantly Higher (Transient) |
| Hygroscopicity | Non-hygroscopic (stable lattice) | Highly hygroscopic (adsorbs moisture to convert) |
| Thermal Behavior (DSC) | Dehydration endotherm (50–100°C) followed by melt (~118–138°C)* | Sharp melt endotherm (~115–118°C) if strictly anhydrous |
| Key IR Peak | Sharp doublet/multiplet at ~3400 | Lacks specific hydrate O-H stretching bands |
*Note: The melting point of Form I is often obscured by the prior dehydration event. In sealed pans, the melt is often observed higher, but the lattice collapses upon water loss.
Part 2: Thermodynamic Mechanisms
Water Activity ( ) as the Critical Variable
The stability relationship between Form I and Form II is not purely temperature-dependent. It is defined by the critical water activity (
-
If
: The Hemihydrate (Form I) is the stable phase. -
If
: The Anhydrate (Form II) is the stable phase.
At ambient temperatures (20–25°C), the
The Conversion Pathway
The transformation from Form II to Form I is autocatalytic. Once nucleation of Form I occurs (seeding), the release of crystal lattice energy accelerates the conversion of remaining Form II, provided moisture is available.[2]
Figure 1: The thermodynamic cascade from the metastable Anhydrate to the stable Hemihydrate. Note the "Seeding Effect" where the presence of Form I accelerates the demise of Form II.
Part 3: Experimental Protocols
Protocol A: Synthesis of Form I (Hemihydrate)
Objective: To generate the thermodynamically stable reference standard.
-
Dissolution: Dissolve 10 g of Paroxetine HCl (any form) in 100 mL of 95% Ethanol or Propan-2-ol (IPA) with 5% water . Heat to 60°C to ensure complete dissolution.
-
Seeding (Crucial): Cool the solution to 40°C. Add 10 mg of pure Form I seed crystals.
-
Crystallization: Cool slowly (5°C/hour) to 5°C. The slow cooling promotes the growth of the stable, denser hemihydrate lattice.
-
Isolation: Filter the solid. Wash with cold water (to remove residual solvent without redissolving significant product).
-
Drying: Dry at 40°C under vacuum. Note: Over-drying is difficult for Form I due to the strong binding of the hydrate water, but avoid temperatures >60°C under high vacuum to prevent lattice stress.
Protocol B: Isolation of Form II (Anhydrate)
Objective: To isolate the metastable form for solubility studies. This requires strict exclusion of water.
-
Solvent Selection: Use anhydrous Propan-2-ol (IPA) . Ensure water content is <0.1% (verify by Karl Fischer titration).
-
Dissolution: Dissolve Paroxetine free base in anhydrous IPA. Add Hydrogen Chloride gas (or HCl in IPA) to precipitate the salt.
-
Desolvation: The initial precipitate is often an IPA-solvate .
-
Thermal Treatment: Dry the solvate at 80–100°C under vacuum.
-
Warning: If the vacuum breaks with humid air while the sample is hot, it may flash-convert to Form I. Break vacuum with dry nitrogen (
).
-
-
Storage: Store immediately in a desiccator over
.
Protocol C: Slurry Conversion Test (The "Gold Standard" for Stability)
Objective: To empirically determine the stable form at a specific temperature/solvent composition.
-
Preparation: Prepare a saturated solution of Paroxetine HCl in the target solvent (e.g., water or wet IPA) at 25°C.
-
Suspension: Add excess solids (50:50 mixture of Form I and Form II).
-
Equilibration: Stir at 25°C for 48 hours.
-
Analysis: Filter and analyze the solid phase by XRPD.
-
Result: If the solid is 100% Form I, then Form I is the stable phase. If Form II persists or grows, it is stable (unlikely in aqueous media).
-
Part 4: Analytical Decision Matrix
Distinguishing the forms requires a multi-technique approach because the dehydration of Form I in a DSC pan can mimic the melting of Form II.
Figure 2: Analytical workflow for positive identification. TGA is the primary discriminator due to the stoichiometric water loss in Form I.
Implications for Drug Development[1][3][8][9]
-
Bioequivalence Waivers: While Form II has higher solubility, regulatory bodies (FDA/EMA) often require the commercial product to be the stable Form I to ensure consistent dissolution profiles over the shelf life. If Form II converts to Form I during storage, dissolution rates will drop, potentially causing bioequivalence failure.
-
Patent Litigation: The history of Paroxetine (Paxil/Seroxat) is defined by the "hemihydrate vs. anhydrate" battle. Generic manufacturers attempted to market the anhydrate to avoid GSK's hemihydrate patent. However, the inevitable conversion of trace anhydrate to hemihydrate in the presence of moisture made it nearly impossible to produce a "pure" anhydrate product that didn't infringe on the hemihydrate patent.
-
Manufacturing Controls: Granulation processes using water are strictly prohibited if targeting Form II. Conversely, if targeting Form I, a "wet granulation" step is beneficial as it drives the thermodynamic conversion to completion, ensuring batch uniformity.
References
-
United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph.[3] USP-NF. Available at: [Link]
-
Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride.[1][4][2][5] International Journal of Pharmaceutics.
-
Pina, M. F., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods. Crystal Growth & Design. [Link]
-
Food and Drug Administration (FDA). NDA 20-936: Paroxetine Hydrochloride Chemistry Review.[Link]
-
European Medicines Agency (EMA). Scientific Discussion: Paroxetine.[Link]
Sources
Technical Guide: Crystal Lattice Architecture & Polymorphic Stability of cis-(-)-Paroxetine Hydrochloride
Executive Summary
This technical guide provides a structural analysis of cis-(-)-paroxetine hydrochloride , specifically focusing on the crystallographic distinctions between its thermodynamically stable Hemihydrate (Form I) and its metastable Anhydrate (Form II) .
For drug development professionals, understanding this lattice architecture is critical. The presence of water within the Form I lattice is not merely incidental; it acts as a structural "clamp" via hydrogen bonding, conferring the thermodynamic stability that made Form I the subject of high-profile patent litigation (e.g., SmithKline Beecham v. Apotex). This guide details the unit cell parameters, intermolecular forces, and characterization protocols required to distinguish and control these polymorphs.
Molecular Architecture & Stereochemistry
Before analyzing the lattice, one must define the asymmetric unit. Paroxetine HCl is a selective serotonin reuptake inhibitor (SSRI) with a rigid piperidine backbone.
-
Absolute Configuration: (3S, 4R).
-
Conformation: The piperidine ring adopts a chair conformation .[1]
-
Substituent Positioning: Both the bulky 1,3-benzodioxol-5-yloxymethyl group (at C3) and the 4-fluorophenyl group (at C4) occupy equatorial positions . This trans-equatorial arrangement minimizes 1,3-diaxial steric strain, creating a flattened molecular profile amenable to dense packing.
-
Protonation: The secondary amine of the piperidine ring is protonated (
), serving as a critical hydrogen bond donor in the crystal lattice.
Crystallographic Characterization: Form I vs. Form II
The solid-state landscape of paroxetine HCl is defined by the competition between the stable Hemihydrate (Form I) and the hygroscopic Anhydrate (Form II).[2][3]
Comparative Unit Cell Data
The following data represents the definitive structural parameters derived from single-crystal X-ray diffraction (SCXRD).
| Parameter | Hemihydrate (Form I) | Anhydrate / IPA Solvate (Form II) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| a (Å) | 14.589(1) | 11.650(1) |
| b (Å) | 10.159(1) | 5.737(1) |
| c (Å) | 13.026(1) | 16.411(1) |
| 107.095(3)° | 90.959(2)° | |
| Volume ( | 1845.2 Å | 1096.8 Å |
| Z (Molecules/Cell) | 4 | 2 |
| Solvent Role | Structural (Bound water) | Disordered (Channel solvent) |
Technical Insight: The doubling of the
-axis in Form I compared to Form II (approx 10.16 Å vs 5.74 Å) is a diagnostic feature in powder diffraction (PXRD), often resulting in distinct low-angle reflections for the hemihydrate.
The Hemihydrate Stabilization Mechanism (Form I)
Form I is a stoichiometric hemihydrate (1 mole drug : 0.5 mole water).[4] The stability of this form arises from a specific hydrogen bond network where the water molecule acts as a bridge.
-
The "Clamp" Effect: The lattice water molecule sits in a void and participates in three strong hydrogen bonds:
-
Donor: Water
(Anion 1) -
Donor: Water
(Anion 2) -
Acceptor: Piperidine
Water
-
-
Ribbon Formation: These interactions stitch the paroxetine cations and chloride anions into extended ribbons along the monoclinic
-axis. -
Hydrophobic Shielding: The hydrophobic fluorophenyl and benzodioxole rings pack between these hydrophilic ribbons, effectively shielding the water channels. This makes the water difficult to remove without collapsing the lattice (requiring extreme desiccation).
The Metastability of Form II
Form II (often derived from an isopropanol solvate) lacks this bridging water. Instead, it contains open channels that may contain disordered solvent or remain empty.
-
Hygroscopicity: Because the lattice lacks the stabilizing "water clamp," it is high-energy. Upon exposure to moisture, water molecules diffuse into the lattice, inducing a phase transition to the thermodynamically stable Form I.
Polymorph Transformation Pathway
The conversion from Anhydrate to Hemihydrate is the critical risk factor in manufacturing. The following diagram illustrates the kinetic pathway and the "Isostructural" trap.
Figure 1: Polymorphic landscape of Paroxetine HCl. Note that "Dehydrated Form I" retains the Form I lattice dimensions but shrinks in volume, whereas Form II is a distinct crystal entity.[4]
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to validate the crystal form and avoid common characterization errors (e.g., preferred orientation).
Single Crystal Growth (Hemihydrate)
-
Objective: Obtain high-quality crystals for SCXRD.
-
Solvent System: Water / Propan-2-ol (98:2 v/v). Note: Trace IPA lowers solubility slightly to control nucleation, but high water activity is required to force Form I.
-
Method: Slow cooling.[5]
-
Dissolve 500 mg Paroxetine HCl in minimal hot solvent (60°C).
-
Filter through 0.2 µm PTFE filter to remove seeds of Form II.
-
Cool to 25°C at a rate of 1°C/hour.
-
Self-Validation: Resulting crystals should be block-like. Needles usually indicate rapid precipitation or Form II.
-
Powder X-Ray Diffraction (PXRD) Identification
-
Objective: Distinguish bulk Form I from Form II.
-
Sample Prep: Lightly grind sample in an agate mortar. Warning: Excessive grinding can induce amorphization or polymorphic transition.
-
Key Diffraction Peaks (2
with Cu K ):-
Form I (Hemihydrate): Distinct peaks at 5.9°, 11.3°, 13.1° .
-
Form II (Anhydrate): Distinct peaks at 6.6°, 13.0°, 15.4° .
-
-
Diagnostic Region: The 5.5° – 7.0° range is the "fingerprint region" where the two forms do not overlap.
Workflow Visualization
Figure 2: Analytical decision tree for classifying Paroxetine HCl solid forms.
References
-
Ibers, J. A. (1999).[1][6] Paroxetine hydrochloride hemihydrate.[1][3][4][5][6][7][8][9][10] Acta Crystallographica Section C: Crystal Structure Communications, 55(3), 432-434.[6]
-
Yokota, M., et al. (1999). Two Crystal Forms of Paroxetine Hydrochloride. Bulletin of the Chemical Society of Japan, 72(8), 1731-1736.
-
Pina, M. F., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I... Crystal Growth & Design, 14(8), 3820–3832.
-
Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride.[2][3][11][12] International Journal of Pharmaceutics, 42(1-3), 135-143.
-
United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph.
Sources
- 1. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4721723A - Anti-depressant crystalline paroxetine hydrochloride hemihydrate - Google Patents [patents.google.com]
- 6. Paroxetine hydrochloride hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound: PAROXETINE HYDROCHLORIDE HEMIHYDRATE (CHEMBL1256912) - ChEMBL [ebi.ac.uk]
- 8. Paroxetine Hydrochloride Hemihydrate | C38H44Cl2F2N2O7 | CID 5282487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Solubility Profile of Paroxetine Hydrochloride
Introduction
Paroxetine hydrochloride (HCl), the active pharmaceutical ingredient in medications such as Paxil®, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[1][2] As a member of the phenylpiperidine class of compounds, its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which solubility is paramount.[3] Solubility dictates the dissolution rate, absorption, and ultimately, the bioavailability of the drug. This guide provides an in-depth technical examination of the solubility profile of paroxetine HCl in both aqueous and organic media, offering field-proven insights for researchers, scientists, and drug development professionals.
Paroxetine HCl is the hydrochloride salt of the free base, paroxetine.[3] It is an odorless, off-white crystalline powder.[3][4] The molecule possesses two chiral centers, with the therapeutically active form being the (-)-trans configuration.[5]
Core Physicochemical Properties
A thorough understanding of paroxetine HCl's solubility begins with its fundamental physicochemical characteristics, which govern its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀FNO₃ · HCl | [3] |
| Molecular Weight | 365.8 g/mol (HCl salt) | [6] |
| 329.4 g/mol (free base) | [3][4] | |
| pKa | 9.77 - 9.9 | [1][4] |
| logP (Octanol/Water) | 2.53 - 3.95 | [4][7] |
| Melting Point | 120°C to 138°C | [3][4] |
The pKa value is particularly critical. As a weak base, the secondary amine in the piperidine ring of paroxetine has a pKa of approximately 9.8.[1][4] This indicates that at physiological pH (around 7.4), paroxetine will be predominantly in its protonated, ionized form, which is more water-soluble. Conversely, in more alkaline environments, the un-ionized free base form will dominate, leading to a significant decrease in aqueous solubility.
Aqueous Solubility Profile
The solubility of paroxetine HCl in aqueous media is complex and heavily influenced by pH, temperature, and the presence of other solutes.
Solubility in Water
Paroxetine HCl is generally described as slightly or sparingly soluble in water.[5][8][9] Quantitative data from regulatory filings indicate a solubility of 5.4 mg/mL in water.[3][7] This relatively low intrinsic solubility for a salt form highlights the lipophilic nature of the parent molecule.
The Critical Influence of pH
The pH of the aqueous medium is the most dominant factor controlling the solubility of paroxetine HCl. Due to its basic nature, its solubility dramatically increases in acidic conditions.
-
Acidic pH (pH < pKa): In acidic environments, the equilibrium shifts towards the protonated (ionized) form of the piperidine nitrogen. This charged species interacts more favorably with polar water molecules, leading to significantly higher solubility. For instance, at a pH of 1.2, the solubility is reported to be 1.93 mg/mL, while at pH 4.5, it increases to 6.31 mg/mL.[10]
-
Neutral to Alkaline pH (pH > pKa): As the pH increases above the pKa, the un-ionized free base begins to precipitate, causing a sharp drop in solubility. The lowest solubility is observed when the pH is more than 2 units above the pKa.[11] Reported solubilities at pH 6.8 and 7.4 are 1.39 mg/mL and 1.23 mg/mL, respectively.[10]
This pH-dependent behavior is a classic characteristic of a BCS Class II drug, which paroxetine HCl is considered to be (low solubility, high permeability).[9]
Sources
- 1. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 78246-49-8・Paroxetine Hydrochloride・168-24431[Detail Information] | [Life Science][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. ijpsonline.com [ijpsonline.com]
- 10. rjwave.org [rjwave.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Note: Advanced Asymmetric Synthesis Protocols for cis-(-)-Paroxetine Hydrochloride
Executive Summary
Paroxetine hydrochloride (Paxil , Seroxat ) is a selective serotonin reuptake inhibitor (SSRI) containing a 3,4-disubstituted piperidine core. The pharmacological activity resides almost exclusively in the (-)-cis-(3S, 4R) isomer.
Historically, industrial synthesis relied on classical resolution of racemic intermediates, a process inherently limited to a maximum 50% yield without complex recycling loops. This Application Note details two advanced asymmetric protocols that circumvent resolution:
-
Chemoenzymatic Desymmetrization: A scalable, "green" route utilizing Pig Liver Esterase (PLE).
-
Organocatalytic Michael Addition: A modern, metal-free route utilizing bifunctional cinchona alkaloid catalysis.
Both protocols are designed to establish the critical (3S, 4R) absolute configuration early in the synthesis, minimizing downstream purification burdens.
Strategic Analysis & Retrosynthesis
The synthesis hinges on constructing the piperidine ring with the correct relative (cis) and absolute (3S, 4R) stereochemistry.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic logic comparing Chemoenzymatic (Green) and Organocatalytic (Red) strategies.
Protocol A: Chemoenzymatic Desymmetrization
Best for: Scalable manufacturing, Green Chemistry compliance. Mechanism: Enantioselective hydrolysis of a prochiral diester by Pig Liver Esterase (PLE).
Materials
-
Substrate: Dimethyl 3-(4-fluorophenyl)glutarate (Prochiral diester).
-
Enzyme: Pig Liver Esterase (PLE) (EC 3.1.1.1), crude or immobilized.
-
Buffer: 0.1 M Phosphate buffer (pH 7.0).
-
Solvent: Acetone or DMSO (Cosolvent, <10% v/v).
Step-by-Step Methodology
-
Enzymatic Hydrolysis Setup:
-
Dissolve dimethyl 3-(4-fluorophenyl)glutarate (10.0 g, 39.3 mmol) in acetone (5 mL).
-
Suspend PLE (250 mg, approx. 15 units/mg) in 0.1 M phosphate buffer (pH 7.0, 200 mL).
-
Add the substrate solution dropwise to the enzyme suspension under vigorous stirring at 25°C.
-
Process Control: Monitor pH continuously. Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat method).
-
-
Reaction Termination:
-
The reaction typically reaches completion (consumption of 1 equivalent of NaOH) in 24–36 hours.
-
Quench by acidifying to pH 2.0 with 2 M HCl.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
-
Purification:
-
Dry combined organics over
and concentrate. -
The product, (S)-3-(4-fluorophenyl)glutaric acid monomethyl ester , is obtained as a viscous oil.
-
Yield: 92-95%. ee: >95% (determined by chiral HPLC).
-
-
Conversion to Lactam (Chemoselective Cyclization):
-
React the mono-ester with urea or benzylamine (if N-protection is desired) followed by reduction (BH3·THF) to yield the piperidone, which is subsequently reduced to the piperidine.
-
Protocol B: Organocatalytic Michael Addition
Best for: High enantioselectivity (>98% ee), metal-free conditions, academic/research settings. Mechanism: Bifunctional thiourea-catalyzed addition of dimethyl malonate to a nitrostyrene.
Materials
-
Substrate: trans-4-Fluoro-
-nitrostyrene. -
Nucleophile: Dimethyl malonate.[1]
-
Catalyst: Bifunctional Cinchona alkaloid-derived thiourea (e.g., 9-amino(9-deoxy)epicinchonine derivative).
-
Solvent: Toluene or Xylenes.
Step-by-Step Methodology
-
Catalyst Loading:
-
Charge a reaction vessel with trans-4-fluoro-
-nitrostyrene (1.0 eq) and the thiourea catalyst (1–5 mol%). -
Dissolve in Toluene (0.5 M concentration).
-
-
Michael Addition:
-
Add Dimethyl malonate (1.2 eq) at room temperature.
-
Stir for 24–48 hours.
-
Process Control: Monitor consumption of nitrostyrene by TLC or HPLC.
-
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Result: The Michael adduct is obtained with 90–99% ee .
-
-
Reductive Cyclization (The "One-Pot" Cascade):
Downstream Processing: Ether Formation & Salt Crystallization
Regardless of the upstream route (A or B), the final steps to Paroxetine HCl are convergent.
Step 1: Reduction and Activation
-
Reduce the lactam/ester intermediate using Lithium Aluminum Hydride (LiAlH4) in THF to yield the hydroxymethyl piperidine.
-
Convert the primary alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (
) in DCM at 0°C.
Step 2: Sesamol Coupling
-
Generate the sodium salt of Sesamol (3,4-methylenedioxyphenol) using Sodium Hydride (NaH) in DMF or NMP.
-
Add the mesylated piperidine intermediate. Heat to 80°C for 4–6 hours.
-
Note: If N-protected (e.g., N-Boc or N-Benzyl), deprotect at this stage (TFA or Hydrogenolysis).
Step 3: Crystallization of Paroxetine HCl Hemihydrate
Critical Quality Attribute: The Hemihydrate form is the thermodynamically stable API form. Anhydrous forms are hygroscopic and convert to hemihydrate.
Protocol:
-
Dissolve Paroxetine free base (10 g) in Isopropanol (IPA) (100 mL).
-
Add concentrated aqueous HCl (1.1 eq) dropwise at 60°C.
-
Add water (approx 1–2 mL) to ensure correct stoichiometry for hemihydrate (
). -
Cool slowly to 20°C over 4 hours.
-
Seed with authentic Paroxetine HCl Hemihydrate crystals at 30°C to induce nucleation.
-
Filter and dry at 40°C under vacuum.
-
Validation: Confirm water content (Karl Fischer titration should be ~2.2–2.5%).
Critical Process Parameters (CPPs) Data
| Parameter | Route A (Enzymatic) | Route B (Organocatalytic) | Impact |
| Reaction Temp | 25°C ± 2°C | 20–25°C | Enzyme stability / Enantioselectivity |
| pH Control | 7.0 (Strict) | N/A | Enzyme activity (Route A) |
| Catalyst Load | 15–25 Units/mmol | 1–5 mol% | Cost vs. Reaction Time |
| Water Content | Aqueous Buffer | Anhydrous (<0.1%) | Route B requires dry conditions |
| Selectivity (ee) | >95% | >98% | Purity of final API |
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee)
-
Route A: Check pH stability. pH fluctuations denature PLE. Ensure the cosolvent (acetone) concentration is <10%.
-
Route B: Check water content in toluene. Water interferes with the hydrogen-bonding network of the thiourea catalyst.
Issue: Formation of Anhydrous HCl Salt
-
Observation: Hygroscopic solid, variable melting point.
-
Fix: Ensure sufficient water is present during crystallization (add 0.5–1.0 molar equivalents of water to the IPA solution). Recrystallize from IPA/Water (95:5).
References
-
Yu, M. S., et al. "Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis."[3] Tetrahedron: Asymmetry, vol. 11, no. 16, 2000, pp. 3227-3230.
-
Hynes, P. S., Stupple, P. A., & Dixon, D. J. "Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine."[5] Organic Letters, vol. 10, no.[1][5] 7, 2008, pp. 1389–1391.[1][5]
-
Valero, G., et al. "Highly enantioselective organocatalytic synthesis of piperidines.[6] Formal synthesis of (-)-Paroxetine." Tetrahedron Letters, vol. 50, no. 17, 2009, pp. 1943-1946.[6]
-
Barnes, R. D., et al. "Paroxetine Hydrochloride Hemihydrate: X-ray Crystal Structure and Powder Diffraction Data." Acta Crystallographica Section C, vol. 53, 1997.
-
US Patent 4,721,723. "Anti-depressant crystalline paroxetine hydrochloride hemihydrate." (Glaxo Group Ltd).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 3. iiste.org [iiste.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Highly enantioselective organocatalytic synthesis of piperidines. Formal synthesis of (?)-Paroxetine - ePrints Soton [eprints.soton.ac.uk]
High-Affinity Serotonin Reuptake Inhibition: A Definitive Protocol for Paroxetine HCl using HEK-hSERT
Abstract & Introduction
The serotonin transporter (SERT/SLC6A4) is the primary mechanism for clearing serotonin (5-HT) from the synaptic cleft, terminating serotonergic signaling. Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone of neuropsychiatric pharmacotherapy. Among these, Paroxetine HCl is distinguished by its high affinity (Ki ≈ 0.05 nM) and selectivity, making it the industry-standard positive control for validating SERT inhibition assays.
This application note details a robust, self-validating radioligand uptake protocol using HEK293 cells stably expressing human SERT (hSERT). Unlike generic protocols, this guide emphasizes the critical role of sodium-dependent buffer chemistry and precise thermodynamic control to ensure reproducible IC50 generation.
Mechanism of Action
SERT functions as a Na⁺/Cl⁻-dependent symporter. It leverages the transmembrane sodium gradient to transport 5-HT against its concentration gradient. Paroxetine acts as a competitive orthosteric antagonist, binding to the central substrate site (S1) and locking the transporter in an outward-facing conformation, thereby precluding 5-HT translocation.
Figure 1: Mechanistic Pathway of Paroxetine Inhibition
Caption: Paroxetine competes with 5-HT for the central binding site of Na+/Cl- primed SERT, locking the transporter and preventing serotonin influx.
Materials & Reagents
Biological System[1][2][3][4][5][6][7][8][9]
-
Cell Line: HEK293-hSERT (Stably transfected).
-
Note: Transient transfections often yield high variability in Vmax. Stable lines are required for consistent IC50 data.
-
-
Control Cells: Parental HEK293 (to determine non-specific background uptake).
Chemical Reagents[3][5][9][10][11]
-
Test Compound: Paroxetine Hydrochloride (MW: 365.8 g/mol ).[1]
-
Source: High purity (>99%) required.
-
-
Radioligand: [³H]-Serotonin (5-Hydroxytryptamine creatinine sulfate).[2][3][4]
-
Specific Activity: 20–30 Ci/mmol is optimal.
-
-
Scintillation Cocktail: Eco-friendly, high-efficiency cocktail (e.g., Ultima Gold™).
Buffers (Critical)
The assay relies on the Krebs-Ringer-HEPES (KRH) buffer.
-
Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
-
Supplement: 0.1% Ascorbic Acid + 100 µM Pargyline (Monoamine Oxidase Inhibitor) added fresh.
-
Expert Insight: Ascorbic acid prevents oxidation of 5-HT; Pargyline prevents intracellular degradation of 5-HT, ensuring the signal reflects uptake only, not metabolism.
-
Experimental Protocol
Phase 1: Compound Preparation
Paroxetine HCl is hydrophobic. Proper solubilization is essential to prevent "crashing out" in aqueous buffers.
-
Stock Solution: Dissolve Paroxetine HCl in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Serial Dilution:
-
Prepare 10-point serial dilutions (1:3 or 1:10) in DMSO.
-
Final Assay Concentration Range: 10 µM down to 0.1 pM.
-
Note: Keep final DMSO concentration in the assay <0.1% to avoid solvent effects on the lipid bilayer.
-
Phase 2: The Uptake Assay
This workflow is temperature-sensitive. Perform all "Incubation" steps at 25°C or 37°C (consistent) and all "Termination" steps on ice.
Figure 2: Assay Workflow
Caption: Step-by-step radioligand uptake workflow. Rapid washing (Step 5) is critical to remove unbound radioligand.
Detailed Steps:
-
Plating: Seed HEK-hSERT cells at 50,000 cells/well in 96-well Poly-D-Lysine coated plates 24 hours prior. Aim for 80-90% confluency.
-
Equilibration: Aspirate growth medium and wash cells 1x with warm KRH buffer. Add 180 µL of KRH buffer.
-
Compound Addition (Pre-incubation):
-
Add 20 µL of diluted Paroxetine (10x concentration).
-
Incubate for 20 minutes at 25°C . This allows the drug to reach equilibrium binding with SERT before the substrate competes.
-
-
Substrate Addition (Start Reaction):
-
Add [³H]-5-HT (Final concentration: 20–50 nM).
-
Expert Insight: Do not exceed the Km of serotonin (~200-400 nM). Working below Km ensures the assay is sensitive to competitive inhibitors.
-
Incubate for 10 minutes exactly.
-
-
Termination:
-
Place plate on ice.
-
Rapidly aspirate buffer.
-
Wash 3x with Ice-Cold KRH buffer.
-
Why? Cold buffer "freezes" the transporter conformational changes, preventing efflux of the radioligand during washing.
-
-
Detection:
-
Lyse cells with 1% SDS or 0.1 N NaOH (1 hour agitation).
-
Transfer lysate to scintillation vials or add cocktail directly to the plate (if using a MicroBeta counter).
-
Measure CPM (Counts Per Minute).
-
Data Analysis & Validation
Calculation
Convert CPM to % Inhibition using the following controls:
-
Total Uptake (Top): Cells + [³H]-5-HT + Vehicle (DMSO).
-
Non-Specific Binding (Bottom): Cells + [³H]-5-HT + Saturating Paroxetine (10 µM) OR Parental HEK cells.
Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
Expected Results Reference Table
| Parameter | Expected Value | Notes |
| Paroxetine IC50 | 0.1 – 0.8 nM | Values >1.5 nM suggest assay drift or buffer issues. |
| Signal-to-Noise | > 10:1 | Ratio of Total Uptake to NSB. |
| Z-Factor | > 0.5 | Required for HTS validation. |
| Hill Slope | -1.0 ± 0.2 | Indicates 1:1 competitive binding. |
Troubleshooting "Self-Validating" Checks
-
No Uptake? Check Sodium. If KRH buffer was made without NaCl, SERT cannot function.
-
High Background? Wash steps were too slow or wash buffer was not ice-cold.
-
Shifted IC50? Check [³H]-5-HT concentration. If substrate concentration >> Km, the IC50 will artificially increase (Cheng-Prusoff shift).
References
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.
-
Barker, E.L., et al. (1994). High-affinity cocaine recognition by the dopamine transporter is supported by the same structural domains as the high-affinity serotonin recognition by the serotonin transporter. Molecular Pharmacology.
-
Apparsundaram, S., et al. (2008). Molecular regulation of serotonin transporter function and trafficking. Pharmacology & Therapeutics.
-
Cayman Chemical. (2022).[1] Paroxetine (hydrochloride) Product Information & Solubility Data.
-
Eurofins Discovery. (2024). SERT Human Serotonin Transporter Uptake Assay Protocol.
Sources
Application Note: Recrystallization Protocols for the Purification of cis-(-)-Paroxetine Hydrochloride
Introduction
Cis-(-)-paroxetine hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI), is the active pharmaceutical ingredient in medications widely prescribed for the treatment of depression and other neurological disorders. The therapeutic efficacy and manufacturing consistency of paroxetine HCl are intrinsically linked to its purity and solid-state form. Paroxetine hydrochloride is known to exist in different polymorphic and solvatomorphic forms, most notably as a stable hemihydrate (Form I) and various anhydrous or solvated forms (often designated as Form II).[1][2] The control of the polymorphic form is a critical quality attribute, as different forms can exhibit variations in solubility, stability, and bioavailability.[3]
This application note provides detailed protocols for the recrystallization of cis-(-)-paroxetine HCl, with a focus on methods to selectively obtain either the stable hemihydrate or a purified anhydrous form. The procedures outlined are designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of this important active pharmaceutical ingredient.
Understanding the Solid-State Landscape of Paroxetine HCl
The choice of recrystallization strategy is dictated by the desired final form of paroxetine HCl. The two primary forms of interest are:
-
Paroxetine Hydrochloride Hemihydrate (Form I): This is the thermodynamically more stable form and is non-hygroscopic.[2] Its stability makes it a preferred form for many pharmaceutical formulations. The presence of water during crystallization is a key factor in obtaining the hemihydrate.
-
Anhydrous Paroxetine Hydrochloride: This form is hygroscopic and can be more soluble than the hemihydrate.[3] Its preparation requires strictly anhydrous conditions to prevent conversion to the more stable hemihydrate.[4]
The interconversion between these forms is a critical consideration. The anhydrous form can convert to the hemihydrate in the presence of moisture, a transformation that can be accelerated by seeding with Form I crystals.[2]
Solvent Selection: The Key to Polymorph Control
The selection of an appropriate solvent system is the most critical parameter in the successful recrystallization of paroxetine HCl and the control of its polymorphic form. An ideal solvent should exhibit a significant difference in the solubility of paroxetine HCl at elevated and reduced temperatures to ensure a good yield.
For Paroxetine Hydrochloride Hemihydrate:
A solvent system containing water is essential for the formation of the hemihydrate. Alcohols such as ethanol or isopropanol, when mixed with water, are effective for this purpose. The alcohol acts as a good solvent for paroxetine HCl at higher temperatures, while the water promotes the formation of the hydrate crystal lattice upon cooling.
For Anhydrous Paroxetine Hydrochloride:
To obtain the anhydrous form, the recrystallization must be conducted in a water-free environment. Isopropanol (IPA) or n-propanol are suitable solvents.[4] It is crucial to use anhydrous grade solvents and to take measures to remove any residual water from the starting material and the reaction setup, for instance, through azeotropic distillation.[4]
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of cis-(-)-paroxetine HCl, highlighting the critical decision point for targeting the desired polymorphic form.
Caption: Recrystallization workflow for cis-(-)-paroxetine HCl.
Detailed Protocols
Protocol 1: Preparation of Paroxetine Hydrochloride Hemihydrate (Form I)
This protocol is designed to yield the thermodynamically stable hemihydrate form. The use of an ethanol/water solvent system is described.
Materials:
-
Crude cis-(-)-paroxetine HCl
-
Ethanol (95%)
-
Purified Water
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In a suitable reaction vessel, add the crude cis-(-)-paroxetine HCl. For every 1 gram of crude material, add a pre-mixed solvent of ethanol and water. A common starting ratio is approximately 8-10 mL of ethanol per gram of crude product. Heat the mixture to reflux with stirring until all the solid has dissolved. If dissolution is incomplete, small additional volumes of the solvent mixture can be added.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed filter to remove them.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. For enhanced crystal growth, further cool the mixture in an ice bath to 0-5 °C and hold for at least 5 hours to maximize yield.[5]
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.[6]
Characterization: The resulting product should be characterized by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the hemihydrate polymorphic form. Karl Fischer titration should be performed to verify the water content (theoretically 2.4% for the hemihydrate).
Protocol 2: Preparation of Anhydrous Paroxetine Hydrochloride
This protocol focuses on obtaining the anhydrous form of paroxetine HCl using isopropanol (IPA) as the solvent and incorporating an azeotropic distillation step to remove water.[4]
Materials:
-
Crude cis-(-)-paroxetine HCl (or paroxetine base)
-
Anhydrous Isopropanol (IPA, water content < 0.1%)
-
Isopropanolic HCl (if starting from paroxetine base)
-
Reaction vessel with distillation setup and mechanical stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude paroxetine HCl in anhydrous IPA (approximately 25-30 mL of IPA per gram of crude material) in a reaction vessel. Heat the mixture to 80-82 °C with stirring to obtain a clear solution.[4]
-
Azeotropic Water Removal: Distill off a portion of the IPA (approximately 50-60% of the initial volume) at atmospheric pressure.[4] This step is critical as it azeotropically removes residual water from the system, creating the necessary anhydrous conditions for the crystallization of the anhydrous form.
-
Crystallization: Cool the remaining solution to 30-35 °C with continued stirring. The product will crystallize out of the solution.[4] Stir the resulting slurry for at least one hour at this temperature.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with small portions of cold, anhydrous IPA.
-
Drying: Dry the product in a vacuum oven. A staged drying process is recommended: 2 hours at 30-35 °C, then 6 hours at 50-55 °C, and finally 12 hours at 70-75 °C under reduced pressure.[4]
Characterization: The final product should be analyzed by XRPD to confirm the anhydrous crystalline form. The absence of the characteristic peaks of the hemihydrate form should be verified. The water content should be determined by Karl Fischer titration to be significantly below 2.4%.
Quantitative Data Summary
| Parameter | Protocol 1 (Hemihydrate) | Protocol 2 (Anhydrous) |
| Solvent System | Ethanol/Water or IPA/Water | Anhydrous Isopropanol |
| Solvent Ratio (approx.) | 8-10 mL solvent per gram of crude | 25-30 mL IPA per gram of crude |
| Dissolution Temperature | Reflux | 80-82 °C |
| Crystallization Temperature | 0-5 °C | 30-35 °C |
| Drying Temperature | ≤ 50 °C | 70-75 °C (final stage) |
| Expected Polymorphic Form | Hemihydrate (Form I) | Anhydrous |
| Key Process Step | Slow cooling in aqueous media | Azeotropic distillation |
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, this may be due to too rapid cooling or a highly concentrated solution. Re-heat the mixture to redissolve the oil and allow for slower cooling, or add a small amount of additional solvent.
-
Poor Yield: Ensure complete dissolution at the higher temperature and sufficient cooling time at the lower temperature. Check the filtrate for any dissolved product.
-
Incorrect Polymorphic Form: For the anhydrous protocol, ensure the starting materials and solvent are sufficiently dry and that the azeotropic distillation is effective. For the hemihydrate protocol, ensure sufficient water is present in the solvent system. Seeding with the desired polymorph can be a powerful technique to control the crystallization outcome.[7]
Conclusion
The recrystallization of cis-(-)-paroxetine hydrochloride is a critical step in its purification and in controlling its solid-state form. By carefully selecting the solvent system and process parameters, it is possible to selectively produce either the stable hemihydrate or the anhydrous form. The protocols provided in this application note offer a robust starting point for laboratory-scale purification. It is essential to accompany these procedures with appropriate analytical characterization to confirm the purity and polymorphic identity of the final product.
References
-
Barnes, R. D., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(4), 529-536. [Link]
-
United States Pharmacopeia and National Formulary (USP-NF). (2021). Paroxetine Hydrochloride. [Link]
-
de Armas, H. N., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3895-3904. [Link]
-
Li, Y., et al. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Pharmaceutics, 10(4), 237. [Link]
-
Gade, N. R., et al. (2005). Crystalline anhydrous paroxetine hydrochloride. WIPO Patent WO/2005/019209. [Link]
-
Maheshwari, R. K. (2011). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 73(5), 578-581. [Link]
-
Dunn, P. J., et al. (2002). A process for preparing paroxetine HCl which limits formation of pink colored compounds. WIPO Patent WO/2002/102382. [Link]
- CN112521377A. (2021). Continuous preparation method of paroxetine hydrochloride.
- United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Hydrochloride Monograph.
- Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.
- Giron, D. (1995). Solid-state forms of paroxetine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 571-577.
- Sravani, G., et al. (2011). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 23-25.
- EP1033986A1. (2000).
- Al-Majed, A. A. (2012). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Journal of Analytical Methods in Chemistry, 2012, 659798.
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
- Barnes, R. D., et al. (1998). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs. Journal of Pharmaceutical Sciences, 87(5), 569-574.
- Kitamura, M. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4, 257-263.
- Mohammad, M. A., et al. (2012). Process Analytical Tools to control polymorphism and particle size in batch crystallization processes. White Rose Research Online.
- de Matos, C., et al. (2015). Generation of Hydrate Forms of Paroxetine HCl from the Amorphous State: An Evaluation of Thermodynamic and Experimental Predictive Approaches. Molecular Pharmaceutics, 12(8), 2849-2860.
- Sharma, M. C., & Sharma, S. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific Pharmaceutical Sciences, 4(8), 56-70.
- Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth, 237-239, 2205-2214.
- Dunitz, J. D., & Bernstein, J. (1995). Disappearing Polymorphs. Accounts of Chemical Research, 28(4), 193-200.
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019209A2 - Crystalline anhydrous paroxetine hydrochloride - Google Patents [patents.google.com]
- 5. CN112521377A - Continuous preparation method of paroxetine hydrochloride - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Spectroscopic Profiling and Stereochemical Verification of cis-(-)-Paroxetine
Executive Summary & Scientific Rationale
In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), stereochemistry dictates efficacy. The active pharmaceutical ingredient (API) paroxetine is exclusively the (-)-trans-(3S, 4R) isomer.[1][2][3] The (-)-cis isomer (typically the (3S, 4S) or (3R, 4R) configuration) is a critical process impurity that must be rigorously controlled.
While chiral HPLC is the standard for enantiomeric excess (ee) determination, NMR spectroscopy remains the definitive structural probe for diastereomeric purity (cis vs. trans). This guide provides a self-validating protocol to characterize cis-(-)-paroxetine, focusing on the scalar coupling constants (
Structural Analysis: The Stereochemical Challenge
The paroxetine scaffold consists of a piperidine ring substituted at positions 3 and 4.[1][2][3]
-
Target API (trans): The C3-methylene-phenoxy and C4-fluorophenyl groups are anti-periplanar.
-
Impurity Target (cis): The substituents are syn-clinal (gauche).
Critical Mechanism: The conformational lock of the piperidine ring allows us to use the Karplus relationship. The dihedral angle between protons H3 and H4 drives the differentiation.
Table 1: Theoretical Spectroscopic Differentiators
| Feature | trans-(-)-Paroxetine (API) | cis-(-)-Paroxetine (Impurity) | Mechanistic Cause |
| Geometry | (3S, 4R) | (3S, 4S) or (3R, 4R) | Diastereomerism |
| H3-H4 Dihedral | ~180° (Anti) | ~60° (Syn/Gauche) | Ring Conformation |
| 9.0 – 12.0 Hz | 3.0 – 6.0 Hz | Karplus Equation | |
| NOE (H3-H4) | Weak / Absent | Strong | Spatial Proximity ( |
| IR Fingerprint | Distinct bands at ~900-1100 cm⁻¹ | Shifted C-O-C/C-F bands | Crystal packing/Bond tension |
Protocol 1: Sample Preparation for High-Resolution NMR
Objective: Eliminate solvent effects that cause peak broadening or conformational averaging.
-
Solvent Selection: Use CDCl₃ (99.8% D) for standard profiling. If solubility is poor (e.g., HCl salt forms), use DMSO-d₆ .
-
Note: DMSO may dampen the resolution of exchangeable amine protons but often sharpens the skeletal protons.
-
-
Free Base Conversion (Recommended):
-
If analyzing the HCl salt, in situ neutralization is preferred for sharper coupling constants.
-
Add 1-2 drops of 5% Na₂CO₃/D₂O to the NMR tube if using DMSO, or perform a micro-extraction: Partition 10 mg salt between 0.5 mL CDCl₃ and 0.5 mL 0.1 M NaOH. Discard aqueous layer; dry organic layer over anhydrous K₂CO₃; filter into NMR tube.
-
-
Concentration: 5–10 mg per 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Protocol 2: NMR Characterization Workflow
1H-NMR Experiment (The "Smoking Gun")
The distinction relies on the vicinal coupling of the piperidine methine protons.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Key Region: 3.0 – 3.6 ppm (Piperidine skeletal protons).
Analysis Steps:
-
Locate the signal for H4 (benzylic proton attached to the fluorophenyl-bearing carbon). In the trans isomer, this appears as a td (triplet of doublets) or ddd.
-
Locate the signal for H3 (adjacent methine).
-
Calculate
: Measure the splitting width in Hz.-
Result: If
Hz, the protons are trans-diaxial (The Drug). -
Result: If
Hz, the protons are cis-equatorial/axial (The Impurity).
-
2D-NOESY/ROESY (Spatial Confirmation)
To unambiguously assign the cis configuration, you must prove H3 and H4 are on the same face of the ring.
-
Setup: Phase-sensitive NOESY. Mixing time (
) = 500 ms. -
Observation:
-
Cis: A strong cross-peak connects the H3 and H4 chemical shifts.
-
Trans: No cross-peak (or negligible) between H3 and H4; however, you may see correlations between H3/H5-axial and H4/H2-axial (1,3-diaxial interactions).
-
Protocol 3: FTIR Characterization
While less specific than NMR for solution-state stereochemistry, IR is vital for solid-state form identification (polymorphs) and functional group validation.
Equipment: ATR-FTIR (Attenuated Total Reflectance). Resolution: 2 cm⁻¹. Scans: 32.
Diagnostic Bands for Paroxetine Derivatives:
-
3200–3400 cm⁻¹: N-H stretching (amine). In HCl salts, this broadens significantly.
-
2850–2950 cm⁻¹: C-H stretching (aliphatic piperidine/dioxolane).
-
1240 cm⁻¹: C-O-C asymmetric stretch (benzodioxole ether).
-
1510 cm⁻¹ & 830 cm⁻¹: Para-substituted fluorophenyl ring breathing.
Differentiation Strategy: The cis isomer often crystallizes in a different lattice, shifting the fingerprint region (600–1400 cm⁻¹) . To validate, overlay the spectrum of the reference standard (trans-paroxetine HCl hemihydrate) with the analyte. A mismatch in the 1000–1100 cm⁻¹ region suggests diastereomeric impurity or polymorphic mismatch.
Visualization of Workflows
Diagram 1: Stereochemical Verification Logic
Caption: Decision tree for distinguishing paroxetine isomers using J-coupling constants and NOE correlations.
Diagram 2: Molecular Geometry & NOE Signals
Caption: Visualizing the spatial proximity of H3 and H4 protons. The cis-isomer allows for strong Nuclear Overhauser Effect signals due to proximity.
References
-
United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph. USP-NF. (Standard for impurity limits and HPLC methods).
-
Salsbury, J. S., & Isbester, P. K. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine.[4] Magnetic Resonance in Chemistry, 43(11), 910–917.
-
Barnes, R. D., et al. (Assignee: SmithKline Beecham). Process for preparing paroxetine.[2][5][6][7][8][9][10] US Patent 4,007,196. (Details synthesis and isolation of isomers).
-
European Pharmacopoeia (Ph. Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity C.[] (Defines the cis-impurity standards).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed. (Authoritative text on NOE and Coupling Constant analysis).
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asdlib.org [asdlib.org]
- 5. ajrconline.org [ajrconline.org]
- 6. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantiomeric excess in cis-(-)-paroxetine synthesis
Technical Support Center: Optimization of Enantiopurity in cis-(-)-Paroxetine Synthesis
Ticket ID: PAR-SYN-004 Subject: Improving Enantiomeric Excess (ee) and Diastereocontrol in cis-(-)-Intermediate Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stereochemical Challenge
You are likely targeting the (3S, 4R) absolute configuration. While the marketed pharmaceutical Paroxetine (Paxil) is the trans-isomer, the synthetic pathway frequently proceeds through a kinetic cis-intermediate (often a lactam or piperidinone) which is subsequently epimerized.
If your objective is to maximize the ee of this cis-(-)-precursor, you are fighting two distinct battles:
-
Enantiocontrol: Differentiating between the (3S, 4R) and (3R, 4S) enantiomers.
-
Diastereocontrol: Preventing premature thermodynamic equilibration to the trans-isomer if the cis-congener is your specific target (or the required intermediate for a specific reduction strategy).
This guide addresses the three most common failure points in this workflow: Enzymatic Desymmetrization instability , Organocatalytic Michael Addition drift , and Unwanted Epimerization .
Module 1: Biocatalytic Desymmetrization (The Glutarimide Route)
Context: You are desymmetrizing 3-(4-fluorophenyl)glutaric anhydride (3-FGA) or its diester equivalent to set the C3/C4 stereocenters.
Diagnostic Guide: Why is my E-value dropping?
| Symptom | Root Cause Analysis | Corrective Action |
| High Conversion / Low ee | Kinetic Overshoot: Reaction proceeded beyond 50% theoretical conversion, consuming the faster-reacting enantiomer and starting on the slower one. | Stop at 40-45% Conversion: Use HPLC monitoring. Do not aim for 50%. The theoretical max yield for pure enantiomer is 50%; pushing conversion dilutes ee. |
| Low Activity / Low ee | Water Activity ( | Salt Hydrate Pairs: Add a thermodynamic water buffer (e.g., |
| Inconsistent Batches | Acyl Migration: If using a mono-ester intermediate, the acyl group can migrate to the neighboring hydroxyl, scrambling stereochemistry. | Lower Temperature: Run the reaction at 0°C to -10°C. Avoid basic workups. |
FAQ: Enzyme Selection
Q: I am using Porcine Liver Esterase (PLE) on the diester, but the ee is stuck at 85%. A: PLE is notorious for "isozyme variability" depending on the commercial batch.
-
Fix: Switch to CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin (e.g., Novozym 435). It shows superior enantioselectivity (
) for the ring-opening of 3-FGA with methanol or ethanol.
Module 2: Organocatalytic Michael Addition
Context: You are reacting p-fluorocinnamaldehyde (or nitrostyrene) with a malonate/nucleophile using a chiral amine catalyst (e.g., Jørgensen-Hayashi).
Diagnostic Guide: Fixing Drifting Selectivity
| Symptom | Root Cause Analysis | Corrective Action |
| High ee / Low dr (cis/trans mix) | Retro-Michael Reaction: The Michael adduct is reversible. Prolonged reaction times or higher temperatures favor the thermodynamic trans-product over the kinetic cis. | Cryogenic Control: Maintain -20°C. Quench immediately upon consumption of limiting reagent. Do not "stir overnight" for convenience. |
| Low ee | Catalyst Aggregation: Proline-based catalysts can form inactive aggregates in non-polar solvents at higher concentrations. | Additives: Use 10-20 mol% of an acidic additive (e.g., benzoic acid or chloroacetic acid) to speed up iminium formation and prevent catalyst deactivation. |
Module 3: Critical Protocol - Enzymatic Desymmetrization
This protocol targets the synthesis of the key hemi-ester intermediate with >98% ee, which can be cyclized to the cis-lactam.
Reagents:
-
Substrate: 3-(4-fluorophenyl)glutaric anhydride (3-FGA).[1][2]
-
Nucleophile: Anhydrous Methanol (5 eq).
-
Catalyst: Immobilized CAL-B (Novozym 435), dried over
. -
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add 3-FGA (10 mmol) and MTBE (50 mL).
-
Water Control (Crucial): Add 1.0 g of molecular sieves (4Å) to ensure the bulk solvent is dry, but pre-equilibrate the enzyme in a chamber with a saturated salt solution (e.g.,
, ) for 24 hours prior to use. -
Initiation: Add the pre-equilibrated CAL-B (100 mg/mmol substrate) and cool the system to 0°C.
-
Addition: Add Methanol dropwise. Note: Rapid addition can cause local heating and degrade selectivity.
-
Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H column). Look for the formation of the mono-methyl ester.
-
Termination: Filter off the enzyme immediately when conversion reaches 48-49%. Do not exceed 50%.
-
Workup: Evaporate solvent under reduced pressure at <30°C. Do not use aqueous basic extraction as this risks hydrolyzing the ester and racemizing the chiral center.
Visualizing the Logic: Troubleshooting Pathways
The following diagram illustrates the decision matrix for optimizing the cis-intermediate.
Caption: Diagnostic flow for identifying root causes of low ee in biocatalytic and organocatalytic routes.
References & Verification
-
Biocatalytic Desymmetrization efficiency:
-
Source: Gotor, V., et al. "Enzymatic desymmetrization of 3-substituted glutaric anhydrides." Tetrahedron: Asymmetry, 2001.
-
Relevance: Establishes CAL-B as the superior catalyst over PLE for the anhydride opening, citing
.
-
-
Water Activity (
) in Enzymatic Synthesis:-
Source: Halling, P. J. "Thermodynamic predictions for biocatalysis in non-conventional media." Enzyme and Microbial Technology, 1994.
-
Relevance: Foundational text explaining why controlling water activity (not just concentration) is vital for enzyme rigidity and stereoselectivity.
-
-
Organocatalytic Michael Addition (Jørgensen-Hayashi):
-
Source: Hayashi, Y., et al. "High performance organocatalyst for direct asymmetric Michael addition." Journal of the American Chemical Society, 2005.[2]
-
Relevance: Details the mechanism of diphenylprolinol silyl ethers and the necessity of acid additives for high turnover and ee.
-
-
Cis/Trans Equilibration:
Sources
Technical Support Center: Minimizing Desfluoro Impurity in Paroxetine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the desfluoro paroxetine impurity and why is it a concern?
The desfluoro paroxetine impurity, also known as Paroxetine USP Related Compound B, is a process-related impurity where the fluorine atom on the 4-position of the phenyl group is absent.[1][2] Its presence is a critical quality attribute that must be controlled, as impurities can affect the safety and efficacy of the final drug product.[3] Regulatory bodies like the ICH have stringent limits for impurities in APIs.[4][5]
Q2: At what stage of paroxetine synthesis is the desfluoro impurity most likely to form?
The desfluoro paroxetine impurity is reported to likely form during the reduction step of the synthesis, particularly when using reducing agents like lithium aluminum hydride (LiAlH4).[1] It is crucial to monitor and control this stage of the process carefully.
Q3: What are the primary causes of desfluoro impurity formation?
The formation of desfluoro and other related impurities often stems from side reactions involving the substitution of the fluorine atom.[1] The presence of certain reagents, such as metal alkoxides, can lead to defluorination.[1] Additionally, excess amounts of Grignard reagent can react with the core structure, leading to related impurities.[1]
Q4: Can the desfluoro impurity be removed from the final product?
While purification techniques like recrystallization can be employed, the structural similarity between paroxetine and its desfluoro analog can make separation challenging.[6] Therefore, the most effective strategy is to prevent its formation during the synthesis process.[3]
Troubleshooting Guide: A Deeper Dive into Desfluoro Impurity Control
This section provides detailed answers to specific experimental challenges you might encounter.
Issue 1: Higher than expected levels of desfluoro impurity detected after the reduction step.
Root Cause Analysis:
The primary suspect for increased desfluoro impurity is the reduction step itself. The specific reducing agent used, reaction temperature, and reaction time can all influence the rate of defluorination. Lithium aluminum hydride (LiAlH4), while an effective reducing agent, can sometimes promote the cleavage of the carbon-fluorine bond, especially under harsh conditions.[1]
Troubleshooting Steps:
-
Re-evaluate the Reducing Agent:
-
Consider milder reducing agents: Explore alternatives to LiAlH4, such as sodium borohydride (NaBH4) in combination with a Lewis acid, or catalytic hydrogenation. The choice of a milder reagent can significantly reduce the likelihood of defluorination.
-
Purity of the reducing agent: Ensure the high purity of the reducing agent, as contaminants could potentially catalyze side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a consistently low temperature throughout the addition of the reducing agent and the subsequent reaction. Run small-scale experiments to determine the optimal temperature range that favors the desired reduction without promoting defluorination.
-
Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to avoid unnecessarily long reaction times that could lead to increased impurity formation.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess of a powerful reducing agent can increase the probability of side reactions.
-
Experimental Protocol: In-Process Monitoring by HPLC
This protocol outlines a general method for monitoring the progress of the reduction reaction to minimize desfluoro impurity formation.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at predetermined time intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquot immediately with an appropriate reagent (e.g., a saturated solution of sodium sulfate).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a known volume for HPLC analysis.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 295 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Monitor the disappearance of the starting material and the formation of the desired product and the desfluoro impurity.
-
Plot the percentage of each component against time to determine the optimal reaction endpoint.
-
Issue 2: Desfluoro impurity is detected in the starting materials.
Root Cause Analysis:
The quality of starting materials is a critical factor in controlling the impurity profile of the final API.[3] The desfluoro impurity or its precursors may be present in the 1-Bromo-4-fluorobenzene or other key intermediates.
Troubleshooting Steps:
-
Stringent Starting Material Specification:
-
Establish and enforce strict specifications for all raw materials.
-
Require a Certificate of Analysis (CoA) from the supplier for each batch, with specific limits for the desfluoro analog and other potential impurities.
-
-
Analytical Testing of Incoming Materials:
-
Implement a robust analytical testing program for all incoming raw materials.[5]
-
Use a validated HPLC or GC method to quantify the level of desfluoro-related compounds in the starting materials.
-
-
Supplier Qualification:
-
Work with reputable suppliers who can demonstrate consistent quality and provide detailed information about their manufacturing processes.
-
Issue 3: Inconsistent levels of desfluoro impurity from batch to batch.
Root Cause Analysis:
Batch-to-batch inconsistency often points to a lack of robust process control. Minor variations in process parameters can have a significant impact on the impurity profile.
Troubleshooting Steps:
-
Implement Quality by Design (QbD) Principles:
-
Adopt a QbD approach to systematically understand the relationship between process parameters and the formation of the desfluoro impurity.[7]
-
Conduct a Design of Experiments (DoE) to identify the critical process parameters (CPPs) that have the most significant impact on impurity levels.
-
-
Enhance Process Monitoring and Control:
-
Utilize Process Analytical Technology (PAT) where feasible to monitor CPPs in real-time.
-
Ensure that all operators are thoroughly trained on the standard operating procedures (SOPs) and understand the importance of strict adherence to the defined process parameters.
-
-
Thorough Investigation of Deviations:
-
Conduct a comprehensive investigation for any batch that shows an out-of-specification (OOS) result for the desfluoro impurity.
-
The investigation should include a review of batch records, raw material data, and equipment logs to identify the root cause.
-
Visualizing the Process and Problem
To aid in understanding the critical points of the synthesis and the potential for impurity formation, the following diagrams are provided.
Caption: A simplified workflow of paroxetine synthesis highlighting the critical reduction step where the desfluoro impurity can form.
Caption: A troubleshooting decision tree for addressing high levels of desfluoro paroxetine impurity.
Quantitative Data Summary
| Parameter | Recommended Control Strategy | Target Level |
| Desfluoro Impurity in Final API | Process Optimization & Purification | < 0.10% (as per typical ICH guidelines) |
| Desfluoro Analog in Starting Materials | Supplier Qualification & Incoming Testing | Not Detected (or below quantifiable limits) |
| Reduction Reaction Temperature | Strict Temperature Control | Sub-ambient (e.g., 0-5 °C), process dependent |
| Excess Reducing Agent | Precise Stoichiometric Control | Minimal excess, to be determined by DoE |
Note: Specific limits should be established based on your internal risk assessment and relevant regulatory guidelines.
References
- Paroxetine impurities: An overview. LGC Standards.
- Process for the preparation of paroxetine substantially free of alkoxy impurities.
- Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry.
- Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance.
- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
- Paroxetine Hydrochloride Anhydrous EP Impurity A - SynThink. SynThink Research Chemicals.
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents [patents.google.com]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Stabilizing cis-(-)-Paroxetine in Solution
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist (Ph.D., Pharmaceutics) Topic: Stability Enhancement & Troubleshooting for cis-(-)-Paroxetine (HCl/Mesylate)
Introduction: The Stability Paradox
Welcome to the technical support hub for Paroxetine. If you are working with cis-(-)-Paroxetine (particularly the hydrochloride hemihydrate or anhydrous forms), you are likely facing a classic "secondary amine" challenge.
The Core Problem: Paroxetine contains a secondary piperidine amine and a fluorophenyl group. In solution, it is chemically "needy."
-
Photolability: It degrades rapidly under UV/VIS light (cleavage of the benzodioxol moiety).
-
pH Sensitivity: It faces a tug-of-war. Low pH (<4) risks acid-catalyzed hydrolysis of the ether linkage; High pH (>8) accelerates photolysis and reduces solubility (precipitation of the free base).
-
Oxidative Susceptibility: The secondary amine is prone to N-oxidation.
Below are the resolved troubleshooting guides (Tickets) based on field data and peer-reviewed stability profiles.
Module 1: pH Optimization & Photostability
Ticket #PAR-001: "My solution is turning yellow/cloudy within 24 hours."
User Report:
"I prepared a 1 mg/mL stock in PBS (pH 7.4) for cell culture. After leaving it on the benchtop overnight, I see a new peak at RRT 0.9 and the solution is slightly turbid."
Diagnosis: This is a dual-failure mode: Photolysis and Solubility Limit .
-
Photolysis: Paroxetine is highly sensitive to light. The "new peak" is likely Photoproduct I (unstable) or Photoproduct II (stable), resulting from the cleavage of the benzodioxol ring. Data indicates photolysis is accelerated at higher pH.[1][2]
-
Solubility: Paroxetine HCl has a pKa of ~9.9. At pH 7.4, you are approaching the precipitation point of the free base, especially if the buffer ionic strength is high (salting-out effect).
Quantitative Data: Photolytic Half-Life vs. pH Data derived from controlled irradiation studies (simulated sunlight).
| pH Condition | Half-Life ( | Degradation Rate ( | Risk Level |
| pH 5.0 | 15.79 h | Slowest | Low |
| pH 7.0 | 13.11 h | Moderate | Medium |
| pH 9.0 | 11.35 h | Fastest | High |
Resolution Protocol:
-
Shift pH: Adjust your working buffer to pH 5.5 – 6.0 . This maintains the amine in its protonated (soluble) state while offering slightly better photostability than neutral/basic conditions.
-
Amber Glass: ALL solutions must be prepared and stored in amber glass vials. Wrap clear vessels in aluminum foil immediately.
-
Solvent Spike: Predissolve the solid API in DMSO (Dimethyl Sulfoxide) at 10-20 mg/mL, then dilute into the aqueous buffer. Keep the final DMSO concentration <0.5% to avoid cytotoxicity, but this ensures initial solvation.
Module 2: Advanced Stabilization (Cyclodextrins)
Ticket #PAR-002: "I need to store aqueous aliquots for >1 week."
User Report:
"Freezing and thawing causes precipitation, but I can't make fresh buffer every day. How do I stabilize the solution long-term?"
Diagnosis: Aqueous paroxetine is thermodynamically unstable over time due to hydrolysis and aggregation. To lock the conformation and protect the sensitive fluorophenyl/piperidine moieties, you need molecular encapsulation .
The Solution: Hydroxypropyl-
Step-by-Step Complexation Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in Milli-Q water or 10mM Acetate Buffer (pH 5.5). Stir until clear. -
Add Paroxetine: Add Paroxetine HCl to the CD solution. (Target concentration: up to 5 mg/mL is achievable with CD).
-
Equilibration: Stir (do not sonicate excessively to avoid heat) for 4–6 hours at room temperature, protected from light.
-
Filtration: Pass through a 0.22
m PVDF filter to remove any uncomplexed drug. -
Storage: Store at 4°C. Stability is extended from days to months .
Workflow Visualization:
Caption: Workflow for generating the Paroxetine:HP-
Module 3: Degradation Pathways & Impurity Identification
Ticket #PAR-003: "I see a peak at RRT 0.6. Is this an impurity?"
User Report:
"HPLC analysis shows a growing peak at Relative Retention Time (RRT) ~0.6 after stress testing at 40°C."
Diagnosis: You are likely observing hydrolytic degradation . Under acidic stress or heat, the ether linkage is susceptible to cleavage.
-
The Impurity: 4-(4-fluorophenyl)-3-hydroxymethyl-piperidine.[3][4][5][6]
-
Mechanism: Acid-catalyzed hydrolysis.
-
Confirmation: This peak often appears alongside a drop in pH if the buffer capacity is insufficient.
Degradation Logic Map:
Caption: Primary degradation pathways for Paroxetine in solution. Note that high pH accelerates photodegradation.[1][2]
References
-
Kwon, J. W., & Armbrust, K. L. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions.[1][2][7] Environmental Toxicology and Chemistry, 23(6), 1394–1399. Link
-
Intarasat, A., et al. (2022).
-Cyclodextrin–Paroxetine Complex.[8] Pharmaceutics, 14(1), 185. Link -
Lambropoulou, D. A., et al. (2017). Photostability and Photodegradation of Paroxetine in Aqueous Media: Kinetics, Products Identification and Toxicity Assessment. Science of the Total Environment. Link
-
Sakić, D., et al. (2013). The chemical fate of paroxetine metabolites.[6] Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Organic & Biomolecular Chemistry, 11, 4232-4239.[6] Link
Sources
- 1. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Paroxetine Quantification in Plasma
Introduction: The Clinical Imperative for Precise Paroxetine Quantification
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other anxiety disorders.[1][2] Its therapeutic window is relatively narrow, and patient responses can vary significantly due to individual differences in metabolism. This variability necessitates precise and reliable quantification of paroxetine in plasma for both therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in drug development.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering unparalleled sensitivity and specificity.[4]
This guide provides an in-depth comparison of common LC-MS/MS methodologies for paroxetine quantification. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, grounded in both established scientific principles and regulatory expectations. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to develop, validate, and select the most appropriate method for their specific analytical challenges.
The Regulatory Bedrock: FDA and EMA Bioanalytical Method Validation Standards
Before comparing analytical techniques, it is crucial to understand the regulatory framework that defines a "validated" method. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[5][6] These guidelines are not merely procedural checklists; they are a framework for ensuring that the data generated is accurate, reliable, and reproducible.[7] Adherence to these standards is mandatory for data submitted in support of new drug applications.[5]
The core parameters stipulated by both agencies, which form the basis of our comparative analysis, include:
-
Selectivity and Specificity: The ability to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Accuracy: The closeness of the mean test results to the true concentration.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%) for intra-day and inter-day runs.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
While the FDA and EMA guidelines are largely harmonized, it is essential to consult the latest versions of their respective documents for specific requirements.[8][9]
A Comparative Analysis of Methodologies: From Sample to Signal
The development of a robust LC-MS/MS method involves a series of critical decisions, each impacting the final performance of the assay. Here, we compare the most common approaches at each stage of the workflow.
The First Critical Step: A Head-to-Head Comparison of Plasma Sample Preparation Techniques
The primary goal of sample preparation is to isolate paroxetine from the complex plasma matrix, which is laden with proteins, lipids, and other potential interferences. The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the extract.
-
Method A: Protein Precipitation (PPT)
-
Principle: A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.
-
Pros: High throughput, low cost, and procedurally simple.
-
Cons: Prone to significant matrix effects due to co-precipitation of endogenous phospholipids, which can cause ion suppression or enhancement in the MS source. This can compromise assay accuracy and precision.
-
-
Method B: Liquid-Liquid Extraction (LLE)
-
Principle: Paroxetine is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. A mixture of ethyl acetate and hexane is a common choice for paroxetine.[10][11]
-
Pros: Provides a significantly cleaner extract than PPT, leading to reduced matrix effects and improved sensitivity.
-
Cons: More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate.
-
-
Method C: Solid-Phase Extraction (SPE)
-
Principle: The plasma sample is passed through a solid sorbent bed that retains paroxetine. Interfering components are washed away, and the purified analyte is then eluted with a small volume of organic solvent.
-
Pros: Delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Highly amenable to automation for high-throughput applications.
-
Cons: The most expensive option per sample and requires more extensive method development to optimize the sorbent, wash, and elution steps.
-
Senior Scientist's Recommendation: For research applications where the highest data quality is paramount, Solid-Phase Extraction (SPE) is the preferred method. For high-throughput screening or in situations where cost is a primary driver, a well-optimized Liquid-Liquid Extraction (LLE) provides a robust and reliable alternative. Protein precipitation should be used with caution and may require extensive chromatographic optimization to mitigate matrix effects.
Table 1: Comparative Overview of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extract Cleanliness | Low | Medium | High |
| Matrix Effect | High | Medium-Low | Low |
| Throughput | High | Medium | High (with automation) |
| Cost per Sample | Low | Low-Medium | High |
| Method Development | Minimal | Moderate | High |
| Solvent Consumption | Medium | High | Low |
Chromatographic Separation: Achieving Baseline Resolution
The goal of the liquid chromatography step is to separate paroxetine from any remaining matrix components and from the internal standard before they enter the mass spectrometer.
-
Column Chemistry: Reversed-phase chromatography using a C18 column is the most common and effective approach for paroxetine.[12] The nonpolar nature of the C18 stationary phase provides good retention for the moderately hydrophobic paroxetine molecule.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a buffer like ammonium formate) and an organic solvent such as acetonitrile or methanol.[4] The use of a weak acid, like formic acid, in the mobile phase helps to protonate paroxetine, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer. Some studies have highlighted that using a neutral, buffered mobile phase can improve the reproducibility of paroxetine's retention time, which can sometimes be variable.
-
Elution Method: A gradient elution, where the proportion of the organic solvent is increased over the course of the run, is generally superior to an isocratic elution. This allows for a more effective "wash" of the column, removing strongly retained matrix components and ensuring a sharp, well-defined peak for paroxetine.
Mass Spectrometric Detection: The Key to Sensitivity and Specificity
Tandem mass spectrometry provides two layers of specificity, making it an incredibly powerful detection technique.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode (ESI+) is the standard for paroxetine analysis.[10][12] The secondary amine in paroxetine's structure is readily protonated, forming a stable positive ion.
-
Multiple Reaction Monitoring (MRM): This is the heart of the quantitative LC-MS/MS experiment.
-
Q1 (First Quadrupole): Selects the protonated molecular ion of paroxetine (the "precursor ion"), which has a mass-to-charge ratio (m/z) of 330.0.[12]
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): A specific, stable fragment ion (the "product ion") is selected and monitored. For paroxetine, common product ions are m/z 192.0 or m/z 70.0.[10][11][12]
-
The specific transition from precursor to product ion (e.g., 330.0 → 192.0) is highly characteristic of paroxetine, providing exceptional selectivity. A similar transition is monitored for the internal standard (e.g., paroxetine-d4 or fluoxetine).[12]
A Validated "Gold Standard" Workflow: SPE-LC-MS/MS for High-Sensitivity Paroxetine Quantification
This section details a representative "gold standard" workflow that integrates the best practices discussed above. This method is designed to meet the stringent requirements of regulatory bodies for bioanalytical assays.
Detailed Experimental Protocol
-
Sample Preparation (SPE):
-
Condition a mixed-mode SPE plate with methanol followed by water.
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., paroxetine-d4 at 100 ng/mL).
-
Vortex and load the sample onto the SPE plate.
-
Wash the plate with a weak organic solvent to remove hydrophilic interferences.
-
Wash the plate with a stronger organic solvent to remove lipids and other hydrophobic interferences.
-
Elute paroxetine and the internal standard with an acidified organic solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 2.5 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
Paroxetine: 330.0 → 192.0
-
Paroxetine-d4 (IS): 334.0 → 196.0
-
-
Representative Validation Data
The following table summarizes the expected performance of this "gold standard" method, demonstrating its compliance with FDA and EMA acceptance criteria.
Table 2: Summary of Validation Parameters for the SPE-LC-MS/MS Method
| Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | ≥0.99 |
| Range | 0.05 - 50 ng/mL | Clinically relevant range |
| LLOQ | 0.05 ng/mL | Sufficient for intended purpose |
| Intra-day Precision (%CV) | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Matrix Effect | < 15% | CV of IS-normalized matrix factor ≤ 15% |
Note: The presented range of 0.05-50 ng/mL is suitable for most clinical applications, as therapeutic reference ranges are often cited in the 20-60 ng/mL range.[13]
Visualizing the Workflow and Decision-Making Process
To further clarify the relationships between the different stages of method development, the following diagrams are provided.
Caption: High-level overview of the bioanalytical workflow.
Caption: Decision tree for selecting a sample preparation method.
Conclusion: A Framework for Methodological Excellence
The successful quantification of paroxetine in plasma via LC-MS/MS is not the result of a single "correct" protocol, but rather a series of well-reasoned decisions grounded in a thorough understanding of analytical chemistry and regulatory expectations. While SPE followed by gradient reversed-phase LC-MS/MS represents a "gold standard" for sensitivity and robustness, alternative methods like LLE can be equally valid when properly optimized and validated for their intended purpose.
This guide has provided a comparative framework to aid in these decisions. By understanding the "why" behind each step—from the choice of extraction solvent to the selection of MRM transitions—researchers can develop and implement methods that are not only compliant but also scientifically sound, ensuring the generation of high-quality data for critical clinical and research applications.
References
-
Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis. [12]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [8]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[5]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services.
-
EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [14]
-
Guideline Bioanalytical method validation. European Medicines Agency. [6]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. PubMed. [10]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [7]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Bioanalytical Method Validation Guidance for Industry. FDA. [9]
-
Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing.
-
Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. ResearchGate. [11]
-
Development and Validation of a LC–MS/MS Method. ResearchGate.
-
Therapeutic Reference Range for Plasma Concentrations of Paroxetine in Patients With Major Depressive Disorders. Ovid. [13]
-
Paroxetine Dosage Guide + Max Dose, Adjustments. Drugs.com. [1]
-
Cross-Validation of Analytical Methods for Paroxetine: A Comparative Guide. Benchchem.
-
Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Longdom Publishing.
-
In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices: A Review. ResearchGate.
-
Optimizing the individual dosing of paroxetine in major depressive disorder with therapeutic drug monitoring. PubMed. [3]
-
In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific. [2]
-
Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. University of Alberta.
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-PAROXETINE. pms-PAROXETINE.
-
Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. MRCT Center.
-
A selective method for the qualitative determination of paroxetine in forensic biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). National Library of Medicine.
-
Chromatography and Spectroscopy Techniques. Medprecis Publishers. [4]
Sources
- 1. drugs.com [drugs.com]
- 2. actascientific.com [actascientific.com]
- 3. Optimizing the individual dosing of paroxetine in major depressive disorder with therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medprecis.com [medprecis.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
Optimizing Routine Analysis: A Comparative Guide to Establishing a Secondary Reference Standard for cis-(-)-Paroxetine HCl
Executive Summary: The Economic & Technical Case
In the high-throughput environment of pharmaceutical QC, relying exclusively on Primary Reference Standards (e.g., USP Paroxetine Hydrochloride RS) for routine release testing is economically unsustainable and logistically risky. However, Paroxetine HCl presents unique challenges due to its chiral nature (specifically the cis-(-) (3S, 4R) configuration) and its polymorphic sensitivity (anhydrous vs. hemihydrate forms).
This guide outlines a scientifically rigorous, self-validating protocol to establish a Secondary Reference Standard (SRS) . By bridging a high-purity in-house candidate material to the USP Primary Standard, laboratories can achieve full regulatory compliance (ICH Q7, WHO Annex 3) while reducing operational costs by >90%.
Strategic Framework: The Traceability Chain
A secondary standard is not merely "pure material"; it is a material whose value is traceable to a primary pharmacopeial standard. This validity rests on two pillars:
-
Mass Balance (Absolute Purity): Characterizing the material independently to determine its intrinsic content.
-
Comparative Assay (Relative Accuracy): Proving the material behaves identically to the USP RS in the specific analytical application.
Workflow Visualization
The following diagram illustrates the critical path for qualifying a candidate material.
Figure 1: The Qualification Workflow. Note the critical "Red Node" for Polymorph Check, a common failure point for Paroxetine HCl.
Critical Control Points (The "Expertise" Pillar)
The Hemihydrate Trap
Paroxetine HCl exists primarily as Form I (Hemihydrate) or Form II (Anhydrous) .
-
Risk: Anhydrous Form II is hygroscopic and can unpredictably convert to the Hemihydrate Form I during storage or handling, altering the standard's potency weight-for-weight.
-
Control: You must confirm the candidate is the stable Hemihydrate (Form I) using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The Hemihydrate shows a specific endotherm/dehydration peak between 120°C–130°C before melting.
Stereochemical Integrity
The active drug is the (3S, 4R) isomer.
-
Risk: Chemical synthesis often produces the trans isomer or the (+) enantiomer. Standard achiral HPLC will not detect these.
-
Control: A Chiral HPLC method (e.g., using an Amylose or Ovomucoid column) is mandatory to quantify the enantiomeric impurity.
Experimental Protocols & Data Analysis
Protocol A: Purity Assignment (Mass Balance)
This determines the "True Value" of your secondary standard.
Methodology:
-
Chromatographic Purity (HPLC): Run a gradient method (C18 column, Phosphate Buffer/ACN/MeOH) to detect Related Compounds A–G.
-
Chiral Purity: Run chiral HPLC to quantify the (+)-trans enantiomer.
-
Volatiles: Determine Water Content (Karl Fischer) and Residual Solvents (GC-HS).
The Self-Validating Calculation:
Protocol B: Comparative Assay (Traceability)
This validates the secondary standard against the USP Primary.
Methodology:
-
Prepare Standard A (USP RS) and Standard B (Candidate Secondary) at 0.5 mg/mL.[1]
-
Inject in triplicate (n=6 total) using the USP Assay conditions.
-
Calculate the response factor ratio.[2]
Acceptance Criteria: The assayed potency of the Secondary Standard (calculated against the USP RS) must agree with the Mass Balance potency within ±1.0% .
Data Presentation: Comparison Guide
The following table represents a hypothetical but realistic dataset comparing a USP Primary Standard against a qualified In-House Secondary Candidate.
| Parameter | USP Paroxetine HCl RS (Primary) | Candidate Secondary Standard (Batch #002) | Status |
| Source | USP Official Lot | High-Purity API Process Validation Batch | N/A |
| Form | Hemihydrate (Confirmed) | Hemihydrate (Confirmed by DSC) | Pass |
| HPLC Purity (Achiral) | 100.0% (Assumed for Assay) | 99.85% (Total Impurities: 0.15%) | Comparable |
| Chiral Purity | > 99.9% | 99.92% ((-)-trans isomer) | Pass |
| Water Content (KF) | 2.4% (Theoretical Hemihydrate: ~2.5%) | 2.51% | Pass |
| Assay (vs USP) | Defined as 100% | 99.9% (vs USP RS) | Valid |
| Cost Per mg | ~$15.00 USD | ~$0.05 USD | 99% Savings |
Visualizing the Logic: Mass Balance vs. Assay
Many labs confuse "Assay" with "Purity." The diagram below clarifies how these two values interact to validate the standard.
Figure 2: The Mass Balance Logic. The "Absolute Potency" is derived from losses (Red), while the "Validation" (Green) ensures this value matches the USP standard's behavior.
Maintenance & Stability
A secondary standard is not a "set and forget" asset.
-
Recertification: Retest Water Content and HPLC Purity every 12 months.
-
Storage: Store in tightly closed containers at controlled room temperature. Paroxetine Hemihydrate is stable, but exposure to extreme desiccation can induce conversion to the unstable anhydrous form.
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][3][4][5] Rockville, MD: United States Pharmacopeial Convention.
-
World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3.
-
Pina, M. F., et al. (2012). Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl. Molecular Pharmaceutics.[6]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Gorin, G., et al. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal.
Sources
- 1. Paroxetine Hydrochloride [drugfuture.com]
- 2. Potency Adjustment Factor for Corrected Weighing and API Charge Calculations [sgsystemsglobal.com]
- 3. edqm.eu [edqm.eu]
- 4. Paroxetine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. uspnf.com [uspnf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Validation Guide: Chiral Purity Assays for cis-(-)-Paroxetine
Executive Summary: The Stereochemical Challenge
Paroxetine is a phenylpiperidine derivative with two chiral centers, theoretically allowing for four stereoisomers. The active pharmaceutical ingredient (API) is the cis-(-)-(3S, 4R) isomer.
In drug development, the separation of cis-(-)-paroxetine from its enantiomer (cis-(+)) and its diastereomers (trans-(-) and trans-(+)) is not merely a regulatory hurdle—it is a safety imperative. The cis-(+) enantiomer is considered a chiral impurity and must be controlled to <0.1% levels.
This guide compares the industry "Gold Standard" (Normal Phase HPLC using Amylose-based CSPs) against the "Green Alternative" (Capillary Electrophoresis using Cyclodextrins). While HPLC offers superior sensitivity for trace impurity analysis, CE provides a cost-effective, rapid alternative for in-process control.
Strategic Method Selection
Before validating a method, one must select the architecture based on the development stage and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate chiral separation technique based on sensitivity needs.
Method A: The Gold Standard (HPLC)
Principle:
The separation relies on the Amylose tris-(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H).[1] The helical structure of the amylose derivative creates chiral cavities. The carbamate groups provide hydrogen bonding sites, while the phenyl rings facilitate
Critical Insight: Paroxetine is a secondary amine. Without a basic additive, it will interact strongly with residual silanols on the silica support, causing severe peak tailing. Diethylamine (DEA) is mandatory to mask these sites.
Experimental Protocol
| Parameter | Condition |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Ethanol : DEA (850 : 100 : 50 : 0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 295 nm (Specific) or 215 nm (High Sensitivity) |
| Injection Vol | 10 µL |
| Sample Diluent | Ethanol or Mobile Phase |
Step-by-Step Workflow:
-
Preparation: Premix n-Hexane, IPA, and Ethanol. Add DEA last. Note: DEA is volatile; prepare fresh daily to maintain retention time stability.
-
Equilibration: Flush column for 45 mins at 1.0 mL/min. Monitor baseline stability.
-
System Suitability: Inject a resolution mixture (Racemic Paroxetine).
-
Acceptance Criteria: Resolution (
) between cis-(-) and cis-(+) > 2.0. Tailing factor < 1.5.[2]
-
Method B: The Green Alternative (CE)
Principle:
Capillary Electrophoresis (CE) utilizes
Critical Insight:
Native
Experimental Protocol
| Parameter | Condition |
| Capillary | Fused silica, 50 cm effective length × 50 µm ID |
| BGE | 50 mM Phosphate Buffer (pH 3.5) + 15 mM |
| Voltage | 20 kV (Positive Polarity) |
| Temperature | 20°C |
| Detection | UV @ 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 sec) |
Step-by-Step Workflow:
-
Conditioning: Rinse capillary with 0.1M NaOH (5 min), Water (2 min), and BGE (5 min) between runs.
-
Optimization: If resolution is poor, add 10-20% Methanol to the BGE to alter the electroosmotic flow (EOF) and solubility.
Comparative Performance Data
The following data summarizes typical validation results obtained during method development cycles.
| Performance Metric | Method A (HPLC: Chiralpak AD-H) | Method B (CE: |
| Specificity ( | Excellent ( | Good ( |
| LOD (Sensitivity) | 5 - 15 ng/mL (Suitable for 0.05% impurity) | 1 - 2 µg/mL (Suitable for 0.5% impurity) |
| Linearity ( | > 0.999 | > 0.995 |
| Analysis Time | 10 - 15 mins | 8 - 12 mins |
| Solvent Cost | High (Hexane/IPA) | Very Low (Aqueous Buffer) |
| Robustness | High (Standard QC friendly) | Moderate (Sensitive to temp/capillary wall) |
Verdict: Use Method A (HPLC) for release testing and stability studies where trace enantiomer detection (0.1% limit) is required. Use Method B (CE) for rapid in-process checks of the racemic resolution step during synthesis.
Validation Framework (ICH Q2 R2)
Validation must demonstrate the method is "fit for purpose."[4][5] For chiral purity, Specificity and Sensitivity are the pillars.
Figure 2: Validation workflow aligned with ICH Q2(R2) requirements for impurity assays.
Key Validation Experiments
-
Specificity (Orthogonal Check):
-
Inject a mixture of cis-(-), cis-(+), trans-(-), and trans-(+).
-
Requirement: Baseline separation of all four isomers.
-
Tip: If trans isomers co-elute with the main peak in HPLC, verify peak purity using a Diode Array Detector (DAD).
-
-
Limit of Quantitation (LOQ):
-
Prepare the cis-(+) enantiomer standard at 0.05% of the target concentration.
-
Inject 6 replicates.
-
Requirement: Signal-to-Noise (S/N) > 10 and RSD < 10%.
-
-
Robustness (The "Deliberate Change" Test):
-
Vary Flow Rate (
mL/min). -
Vary Column Temp (
C). -
Vary DEA concentration (
). -
Success: System suitability (
) remains within limits.
-
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Interaction between the amine of paroxetine and silanols.
-
Fix: Increase DEA concentration slightly (up to 0.15%). Ensure the column is dedicated to basic compounds; do not switch between acidic and basic mobile phases on the same Chiralpak AD-H column.
-
-
Retention Time Drift:
-
Cause: Evaporation of volatile mobile phase components (Hexane/DEA).
-
Fix: Use a column thermostat. Blanket solvent reservoirs.
-
-
Solubility Issues (CE Method):
-
Cause: Paroxetine is hydrophobic.
-
Fix: Add 10-20% Methanol or Acetonitrile to the running buffer to improve solubility and peak shape.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
Bhatia, M.S., et al. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance.[6][7][8] Chirality, 15(7), 600-604. Link
-
Mandrioli, R., et al. (2014). New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase.[1][9][6] Analytical and Bioanalytical Chemistry, 406(15).[1] Link
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H.Link
-
Gotti, R., et al. (2000). Capillary electrophoresis of paroxetine and its enantiomers.[9][6] Electrophoresis, 21(16), 3270-3277. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of Paroxetine HCl Against Norepinephrine Transporters
A Comparative Pharmacology Guide
Executive Summary
Paroxetine HCl is canonically classified as a Selective Serotonin Reuptake Inhibitor (SSRI).[1] However, its pharmacological profile exhibits a dose-dependent duality that distinguishes it from other SSRIs like citalopram or fluoxetine. While it possesses nanomolar affinity for the Serotonin Transporter (SERT), it retains a moderate, yet clinically relevant, affinity for the Norepinephrine Transporter (NET).
This guide objectively analyzes the selectivity of Paroxetine HCl, comparing its Ki (inhibition constant) and IC50 values against key alternatives (Venlafaxine, Duloxetine, Desipramine). It further details the experimental protocols required to validate these values in a research setting.
Mechanistic Profile & Selectivity Spectrum
Paroxetine binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-open conformation and preventing neurotransmitter reuptake. Its selectivity is determined by the ratio of its binding affinity for SERT versus NET.
-
SERT Interaction: Paroxetine is one of the most potent SERT inhibitors known (Ki < 1 nM).[2]
-
NET Interaction: Paroxetine exhibits "modest" affinity for NET (Ki ~40–85 nM). This is significantly weaker than its SERT affinity but stronger than that of highly selective SSRIs like Escitalopram.
Visualization: The Selectivity Landscape
The following diagram illustrates the relative binding affinities (Ki) of Paroxetine compared to classic SNRIs and TCAs. Note the position of Paroxetine: it bridges the gap between pure SSRIs and dual-action SNRIs.
Figure 1: Comparative Selectivity Spectrum. Paroxetine occupies a unique niche, possessing sufficient NET affinity to cause noradrenergic effects at high doses, unlike Escitalopram.
Comparative Performance Data
The following table synthesizes Ki values from radioligand binding assays. Lower Ki values indicate higher potency.
| Compound | Class | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (NET/SERT) | Clinical Implication |
| Paroxetine | SSRI | 0.07 – 0.25 | 40 – 85 | ~300 – 450 | Strictly serotonergic at <20mg. NET inhibition onset at >40mg/day.[3][4][5][6] |
| Venlafaxine | SNRI | 82 | 2480 | ~30 | Weak inhibitor of both; requires high doses (>225mg) to engage NET significantly. |
| Duloxetine | SNRI | 0.8 | 7.5 | ~9 | Balanced inhibition; engages NET at lower therapeutic doses. |
| Desipramine | TCA | 17.6 | 0.63 | 0.03 | Potent NET inhibitor; used as a positive control for NET assays. |
| Escitalopram | SSRI | 1.1 | >10,000 | >9000 | Pure SSRI; negligible NET interaction. |
Note: Data represents consensus values from human transporter clones (hSERT/hNET) expressed in HEK293 cells or rat brain synaptosomes [1, 2, 5].
Experimental Protocols for Validation
To objectively assess Paroxetine's selectivity, two complementary assays are required: a Radioligand Binding Assay (to determine affinity/Ki) and a Functional Uptake Assay (to determine potency/IC50).
Protocol A: Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the equilibrium dissociation constant (Ki) of Paroxetine at NET sites using [3H]-Nisoxetine (a selective NET ligand).
Reagents:
-
Source Tissue: Rat frontal cortex or HEK293 cells stably expressing hNET.
-
Radioligand: [3H]-Nisoxetine (Specific Activity ~80 Ci/mmol).
-
Non-specific displacer: Desipramine (10 µM).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellet.[7]
-
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (20-50 µg protein).
-
25 µL [3H]-Nisoxetine (Final concentration ~1 nM).
-
25 µL Paroxetine HCl (Concentration range:
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Self-Validation Check:
-
Specific binding must exceed 80% of total binding.
-
Hill slope should be near -1.0, indicating competitive inhibition.
Protocol B: Functional [3H]-Norepinephrine Uptake Assay
Objective: Measure the functional inhibition (IC50) of NE reuptake into synaptosomes.
Workflow Visualization:
Figure 2: Functional Uptake Assay Workflow. This protocol measures the physiological impact of the drug on transporter function, providing the IC50 value.
Critical Analysis of Results:
-
Causality: If Paroxetine shows a Ki of 40 nM but an IC50 of 500 nM in the uptake assay, this discrepancy may indicate low access to the synaptic cleft or competitive dynamics with endogenous NE.
-
Validation: Use Desipramine as a positive control. If Desipramine IC50 is not <10 nM, the synaptosome integrity is compromised.
Clinical & Translational Implications
The selectivity data explains the specific side-effect profile of Paroxetine compared to other SSRIs.
-
Dose-Dependent Adrenergic Effects: At standard doses (20 mg), Paroxetine occupies >80% of SERT but <10% of NET. However, at 40-60 mg, NET occupancy can rise to ~30-40% [3].[8] This explains why higher doses may cause tachycardia or sweating (noradrenergic signs) not typically seen with Escitalopram.
-
Efficacy in Anxious Depression: The weak NET engagement may contribute to Paroxetine's efficacy in anxiety disorders, mimicking a "weak SNRI" profile without the full side-effect burden of Venlafaxine.
References
-
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics. Link
-
Bymaster, F. P., et al. (2001).[8] Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo.[9][10] Bioorganic & Medicinal Chemistry Letters. Link
-
Chappell, J. C., et al. (2014).[11] Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects.[12] Journal of Clinical Psychopharmacology. Link
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[7][13]Link
Sources
- 1. madisonavetms.com [madisonavetms.com]
- 2. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv [biorxiv.org]
- 3. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. biophysics-reports.org [biophysics-reports.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
